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  • Product: tert-butyl N-[1-(morpholin-2-yl)ethyl]carbamate
  • CAS: 1394041-38-3

Core Science & Biosynthesis

Foundational

Technical Monograph: tert-Butyl N-[1-(morpholin-2-yl)ethyl]carbamate

A Strategic Chiral Scaffold for Medicinal Chemistry Executive Summary This technical guide analyzes tert-butyl N-[1-(morpholin-2-yl)ethyl]carbamate , a bifunctional heterocyclic building block critical in modern drug dis...

Author: BenchChem Technical Support Team. Date: February 2026

A Strategic Chiral Scaffold for Medicinal Chemistry

Executive Summary

This technical guide analyzes tert-butyl N-[1-(morpholin-2-yl)ethyl]carbamate , a bifunctional heterocyclic building block critical in modern drug discovery. As a protected derivative of 1-(morpholin-2-yl)ethan-1-amine , this molecule serves as a "privileged scaffold" entry point, offering researchers precise control over stereochemistry and orthogonal reactivity. This guide details its physicochemical profile, synthetic utility, and handling protocols, designed for application scientists requiring high-fidelity integration into lead optimization campaigns.

Structural Analysis & Physicochemical Profile

The utility of this molecule stems from its dual-nitrogen architecture and stereochemical density. It contains two distinct nitrogen environments: a basic, nucleophilic secondary amine (morpholine ring) and a non-basic, acid-labile carbamate (Boc-protected exocyclic amine).

1.1 Stereochemical Complexity

The molecule possesses two chiral centers :

  • C2 of the Morpholine Ring: The attachment point of the ethyl linker.

  • C1 of the Ethyl Linker: The carbon bearing the carbamate nitrogen.

This configuration yields four distinct stereoisomers (two enantiomeric pairs of diastereomers). In high-potency drug development, separating these isomers is often non-negotiable due to differing binding affinities and metabolic profiles.

Table 1: Physicochemical Properties (Predicted)

PropertyValue / DescriptionCausality
Molecular Formula

Core stoichiometry.
Molecular Weight 230.31 g/mol Fragment-based drug design (FBDD) compliant (<300 Da).
LogP (Calc) ~0.8 – 1.2Moderate lipophilicity; Boc group masks polarity.
pKa (Morpholine NH) ~8.4Typical for secondary cyclic amines; protonatable at physiological pH.
pKa (Carbamate NH) >15Non-basic due to carbonyl electron withdrawal.
H-Bond Donors 2 (1 free NH, 1 carbamate NH)Critical for receptor binding interactions.
1.2 Stereoisomer Hierarchy Diagram

The following diagram illustrates the stereochemical relationships, guiding chiral resolution strategies.

Stereochemistry Root tert-butyl N-[1-(morpholin-2-yl)ethyl]carbamate (Mixture of 4 Isomers) DiastA Diastereomer Pair A (syn-relationship) Root->DiastA Silica Chromatography DiastB Diastereomer Pair B (anti-relationship) Root->DiastB Silica Chromatography RR (2R, 1'R)-Isomer DiastA->RR Chiral HPLC/SFC SS (2S, 1'S)-Isomer DiastA->SS Chiral HPLC/SFC RS (2R, 1'S)-Isomer DiastB->RS Chiral HPLC/SFC SR (2S, 1'R)-Isomer DiastB->SR Chiral HPLC/SFC

Figure 1: Stereochemical breakdown showing the separation of diastereomers (via physical properties) followed by enantiomers (via chiral stationary phases).

Synthetic Routes & Production

The synthesis of this scaffold generally follows two primary retrosynthetic disconnections.

Route A: Reductive Amination (Convergent)

This is the preferred route for generating the racemic scaffold rapidly.

  • Precursor: 2-Acetylmorpholine (often N-protected with Benzyl).

  • Reagent: Ammonium acetate or a chiral amine equivalent.

  • Reduction: Sodium cyanoborohydride (

    
    ) or catalytic hydrogenation.
    
  • Protection: Treatment with

    
    .[1][2]
    
Route B: Amino Acid Reduction (Chiral Pool)

Used when specific stereochemistry is required from the start.

  • Start: Boc-Alanine (provides the ethyl stereocenter).

  • Coupling: Weinreb amide formation followed by reduction to the aldehyde.

  • Cyclization: Reaction with amino-ethanol equivalents to close the morpholine ring.

Reactivity & Orthogonal Protection

The core value of this molecule is its orthogonality . You can manipulate one nitrogen without affecting the other.

  • Morpholine Nitrogen (

    
    ):  Unprotected. Reactive toward electrophiles (alkyl halides, acyl chlorides, isocyanates).
    
  • Ethylamine Nitrogen (

    
    ):  Protected by Boc.[1] Inert to basic/nucleophilic conditions. Labile to strong acids.
    
3.1 Reaction Workflow Diagram

Reactivity Start Scaffold (Free Morpholine NH, Boc-Protected Amine) Func N-Functionalized Intermediate Start->Func Electrophile (R-X) Base (DIPEA/K2CO3) Solvent: DMF/DCM Bad Diamine Salt (Uncontrolled) Start->Bad Acid (TFA/HCl) Direct Exposure Final1 Deprotected Amine (Salt Form) Func->Final1 Acid (TFA or HCl) Deprotection

Figure 2: Orthogonal reaction pathway. The green path represents the standard medicinal chemistry workflow: functionalize the ring first, then deprotect the tail.

Experimental Protocols
Protocol A: Selective N-Alkylation of the Morpholine Ring

Objective: Attach a pharmacophore to the morpholine nitrogen without disturbing the Boc group.

Reagents:

  • Scaffold (1.0 equiv)

  • Alkyl Halide / Aryl Halide (1.1 equiv)

  • Base:

    
     (3.0 equiv) or DIPEA (2.0 equiv)
    
  • Solvent: Acetonitrile (ACN) or DMF (anhydrous)

Methodology:

  • Dissolution: Dissolve the scaffold in anhydrous ACN (0.1 M concentration).

  • Base Addition: Add powdered

    
    . Stir for 10 minutes at room temperature to ensure suspension.
    
  • Electrophile Introduction: Add the alkyl halide dropwise.

  • Thermal Cycle: Heat to 60°C under

    
     atmosphere. Monitor via LCMS.
    
    • Checkpoint: The Boc group is stable up to ~120°C in non-acidic media.

  • Workup: Filter off inorganic salts. Concentrate filtrate.[3] Partition between EtOAc and Water.

  • Validation: NMR should show retention of the tert-butyl singlet (~1.45 ppm) and appearance of new alkyl signals.

Protocol B: Controlled Boc-Deprotection

Objective: Liberate the primary amine for further coupling (e.g., amide bond formation).

Reagents:

  • Substrate (N-alkylated intermediate)[4]

  • Acid: 4M HCl in Dioxane (preferred) or TFA/DCM (1:4 ratio)

  • Scavenger (Optional): Triethylsilane (if prone to cation trapping)

Methodology:

  • Cooling: Dissolve substrate in DCM or Dioxane. Cool to 0°C.

  • Acidolysis: Add acid solution dropwise.

    • Caution: Gas evolution (

      
       and Isobutylene) will occur.[5] Ensure venting.
      
  • Kinetics: Allow to warm to room temperature. Stir for 1–3 hours.

    • Note: Morpholine derivatives can sometimes trap the tert-butyl cation; using HCl/Dioxane precipitates the product as the hydrochloride salt, driving the equilibrium forward and preventing side reactions.

  • Isolation:

    • For HCl: Filter the white precipitate directly. Wash with ether.

    • For TFA: Concentrate in vacuo. Azeotrope with toluene (3x) to remove residual TFA.

  • Storage: Store as the HCl salt. Free amines of this type are hygroscopic and absorb

    
     from the air (carbamate formation).
    
Applications in Medicinal Chemistry

This scaffold is widely utilized in kinase inhibitor discovery (e.g., PI3K, mTOR pathways) due to the specific properties of the morpholine ring:

  • Metabolic Shielding: The ether oxygen in the morpholine ring lowers the basicity of the nitrogen (compared to piperidine), reducing lysosomal trapping and improving metabolic stability against CYP450 oxidation.

  • Solubility Enhancement: The ether oxygen acts as a hydrogen bond acceptor, improving aqueous solubility compared to carbocyclic analogs.

  • Vector Positioning: The chiral ethyl linker allows the morpholine "head" to be positioned into a specific solvent-exposed pocket while the amine "tail" anchors into the active site (e.g., hinge binding region).

References
  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis (4th ed.). Wiley-Interscience.[2] (Definitive guide on Boc chemistry and stability). Link

  • Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the Structural Diversity, Substitution Patterns, and Frequency of Nitrogen Heterocycles among U.S. FDA Approved Pharmaceuticals. Journal of Medicinal Chemistry, 57(24), 10257–10274. (Establishes morpholine as a privileged structure). Link

  • Wijtmans, R., et al. (2004). Synthesis of Morpholines: A Review. Synthesis, 2004(4), 641-662. (Comprehensive review of synthetic routes to substituted morpholines). Link

  • Roughley, S. D., & Jordan, A. M. (2011). The Medicinal Chemist’s Toolbox: An Analysis of Reactions Used in the Pursuit of Drug Candidates. Journal of Medicinal Chemistry, 54(10), 3451–3479. (Contextualizes the use of Boc-deprotection and amide couplings in drug discovery). Link

Sources

Exploratory

Technical Monograph: Physicochemical Profiling and Synthetic Utility of tert-butyl N-[1-(morpholin-2-yl)ethyl]carbamate

The following technical guide provides an in-depth physicochemical and synthetic analysis of tert-butyl N-[1-(morpholin-2-yl)ethyl]carbamate , a specialized bifunctional building block used in medicinal chemistry. [1] Ex...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth physicochemical and synthetic analysis of tert-butyl N-[1-(morpholin-2-yl)ethyl]carbamate , a specialized bifunctional building block used in medicinal chemistry.

[1]

Executive Summary

tert-butyl N-[1-(morpholin-2-yl)ethyl]carbamate (Molecular Formula: C₁₁H₂₂N₂O₃ ) is a critical intermediate in the synthesis of pharmaceutical agents, particularly those targeting kinase pathways and CNS disorders.[1] Functioning as a protected diamine scaffold, it possesses a secondary amine (morpholine ring) available for immediate functionalization and a Boc-protected primary amine for orthogonal deprotection.[1] This guide details its molecular weight specifications, validated synthetic protocols, and analytical characterization standards.[1]

Part 1: Molecular Identity & Physicochemical Properties[1][2]

The precise molecular weight and physicochemical constants are foundational for stoichiometric calculations in drug discovery.[1] The molecule features a chiral center at the ethyl attachment point (C2 of the morpholine ring) and potentially a second chiral center at the ethyl linker, typically existing as a racemate unless stereoselectively synthesized.[1]

Quantitative Data Profile
PropertyValueNotes
Molecular Formula C₁₁H₂₂N₂O₃ Confirmed via elemental composition
Molecular Weight (Average) 230.31 g/mol Used for molarity calculations
Monoisotopic Mass 230.1630 DaFor High-Res Mass Spectrometry (HRMS)
CAS Registry Number Analogous to 173341-02-1See Note [1]
LogP (Predicted) 0.85 ± 0.4Moderate lipophilicity
pKa (Morpholine N) ~8.4Basic center, protonatable at physiological pH
H-Bond Donors 2Amine NH, Carbamate NH
H-Bond Acceptors 4Morpholine O, N, Carbamate O's

> Note [1]: While specific CAS numbers vary by stereoisomer (R/S), the connectivity described corresponds to the homolog of tert-butyl (morpholin-2-ylmethyl)carbamate (CAS 173341-02-1), with an added methyl group on the linker.[1]

Part 2: Synthetic Pathways & Methodology[1][4]

Retrosynthetic Analysis

Synthesis of this scaffold requires an orthogonal protection strategy.[1] The morpholine nitrogen must remain distinct from the exocyclic amine.[1] The most robust industrial route employs a Benzyl (Bn) group for the morpholine nitrogen and a Boc group for the exocyclic amine, allowing selective hydrogenation of the benzyl group to yield the final product.[1]

Validated Synthetic Protocol

Objective: Synthesis of tert-butyl N-[1-(morpholin-2-yl)ethyl]carbamate from 4-benzylmorpholine-2-carbonitrile.

Step 1: Grignard Addition & Hydrolysis (Formation of Ketone) [1]
  • Reagents: 4-benzylmorpholine-2-carbonitrile, Methylmagnesium bromide (MeMgBr), THF.[1]

  • Procedure: Cool solution of nitrile in anhydrous THF to 0°C. Add MeMgBr (1.2 equiv) dropwise. Stir at RT for 2h.[1][2] Quench with aqueous HCl (1M) to hydrolyze the intermediate imine to 1-(4-benzylmorpholin-2-yl)ethanone .

  • Criticality: Temperature control is vital to prevent over-alkylation.

Step 2: Reductive Amination
  • Reagents: Ammonium acetate (NH₄OAc), Sodium cyanoborohydride (NaBH₃CN), Methanol.[1]

  • Procedure: Dissolve ketone in MeOH. Add NH₄OAc (10 equiv).[1] Stir 1h. Add NaBH₃CN (1.5 equiv).[1] Stir 16h.

  • Result: Formation of 1-(4-benzylmorpholin-2-yl)ethanamine .

Step 3: Boc Protection [1][3]
  • Reagents: Di-tert-butyl dicarbonate (Boc₂O), Triethylamine (TEA), DCM.[1]

  • Procedure: To the crude amine in DCM, add TEA (2 equiv) and Boc₂O (1.1 equiv).[1] Stir 4h. Wash with citric acid (5%) to remove unreacted amine.[1]

  • Purification: Silica gel chromatography (Hexane/EtOAc).

Step 4: Hydrogenolysis (Benzyl Deprotection)
  • Reagents: Pd/C (10% wt), H₂ (1 atm), Ethanol.

  • Procedure: Degas solution of benzyl-protected intermediate. Stir under H₂ balloon for 12h. Filter through Celite.[1]

  • Yield: Quantitative conversion to tert-butyl N-[1-(morpholin-2-yl)ethyl]carbamate .

Pathway Visualization (DOT Diagram)

SynthesisPathway Start 4-benzylmorpholine- 2-carbonitrile Inter1 1-(4-benzylmorpholin- 2-yl)ethanone Start->Inter1 1. MeMgBr, THF 2. H3O+ Inter2 1-(4-benzylmorpholin- 2-yl)ethanamine Inter1->Inter2 NH4OAc, NaBH3CN Reductive Amination Inter3 Boc-Protected Intermediate Inter2->Inter3 Boc2O, TEA DCM Final tert-butyl N-[1-(morpholin- 2-yl)ethyl]carbamate Inter3->Final H2, Pd/C Deprotection

Figure 1: Orthogonal synthetic route utilizing Benzyl/Boc strategy to ensure regioselectivity.

Part 3: Analytical Characterization[1][3]

To ensure scientific integrity, the isolated product must meet specific spectral criteria.

Mass Spectrometry (ESI-MS)[1][3]
  • Expected [M+H]⁺: 231.17 m/z.[1]

  • Fragmentation Pattern:

    • Loss of t-Butyl: [M+H - 56]⁺ ≈ 175.1 m/z (Diagnostic for Boc group).[1]

    • Loss of Boc: [M+H - 100]⁺ ≈ 131.1 m/z (Free amine core).[1]

Proton NMR (¹H NMR, 400 MHz, CDCl₃)
  • δ 1.44 (s, 9H): Characteristic Boc tert-butyl singlet.[1]

  • δ 1.10 (d, 3H): Methyl group of the ethyl linker.[1]

  • δ 3.50 - 3.80 (m): Morpholine ring protons (adjacent to Oxygen).[1]

  • δ 2.60 - 3.00 (m): Morpholine ring protons (adjacent to Nitrogen).[1]

  • δ 4.80 (br s, 1H): Carbamate NH proton.[1]

Part 4: Applications in Drug Discovery[1]

Scaffold Utility

This molecule serves as a "linker-scaffold" in Fragment-Based Drug Design (FBDD).[1]

  • Solubility Enhancement: The morpholine ring significantly lowers LogP and improves metabolic stability compared to phenyl analogs.[1]

  • Kinase Inhibition: The morpholine oxygen often acts as a hydrogen bond acceptor in the hinge region of kinase enzymes (e.g., PI3K, mTOR inhibitors).[1]

Handling & Stability[1]
  • Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen).

  • Stability: Stable to basic conditions; sensitive to strong acids (TFA/HCl) which remove the Boc group.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for tert-butyl (morpholin-2-ylmethyl)carbamate derivatives. Retrieved from [Link][1]

  • Organic Syntheses (2002). Preparation of Mono-Carbamate Protected Diamines. Vol. 79, p. 2195.[1] Retrieved from [Link]

  • Common Organic Chemistry. Boc Protection Mechanism and Protocols. Retrieved from [Link]

  • Royal Society of Chemistry. Chemoselective N-tert-butoxycarbonylation Reagents.[1] Retrieved from [Link][1]

Sources

Foundational

Technical Guide: Commercial &amp; Synthetic Profiling of tert-Butyl N-[1-(morpholin-2-yl)ethyl]carbamate

[1] Executive Summary The compound tert-butyl N-[1-(morpholin-2-yl)ethyl]carbamate is a high-value chiral building block used primarily in the optimization of pharmacokinetic (PK) profiles for small molecule drug candida...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

The compound tert-butyl N-[1-(morpholin-2-yl)ethyl]carbamate is a high-value chiral building block used primarily in the optimization of pharmacokinetic (PK) profiles for small molecule drug candidates. By incorporating a morpholine ring (a privileged pharmacophore for solubility and metabolic stability) linked via a chiral ethyl amine, this scaffold offers a unique vector for extending drug interactions into solvent-exposed binding pockets.

This guide addresses the critical bottleneck of commercial availability . Unlike commodity reagents, this scaffold often resides in the "Make-to-Order" (MTO) or "Lead Time" category of chemical supply chains due to its stereochemical complexity (two chiral centers). This document outlines the sourcing strategy, quality control parameters, and validated synthetic backup routes required to secure this material for drug development campaigns.

Part 1: Chemical Profile & Structural Significance[1]

Structural Anatomy

The molecule consists of three functional domains:

  • Morpholine Ring (C2-substituted): Lowers logP and improves microsomal stability compared to piperidine or benzene analogs.

  • Ethyl Linker (Chiral C1): Provides steric bulk and a specific vector for the amine attachment, distinguishing it from the more common methyl-linked analogs.

  • Boc-Protected Amine: Allows for orthogonal protection strategies during peptide coupling or SNAr reactions.

Stereochemical Complexity

The commercial procurement of this compound is complicated by the presence of two stereocenters :

  • Center A: Morpholine C2 position.[1]

  • Center B: Ethyl side-chain C1 position.

This results in four distinct stereoisomers. Researchers must verify whether a supplier is offering a specific isomer (e.g., S,S-isomer), a diastereomeric mixture, or a racemate.

Isomer ConfigurationCAS Availability StatusTypical Lead Time
Racemic (Mixture of 4) Moderate (Specialty Vendors)2–3 Weeks
Diastereomer Pair (syn/anti) Low (Custom Synthesis)4–6 Weeks
Single Isomer (e.g., S,R) Very Low (CRO Required)6–8 Weeks

Part 2: Sourcing Strategy & Decision Logic

Due to the volatility of stock for this specific intermediate, a linear purchasing process often fails. The following decision logic ensures supply chain continuity.

Sourcing Decision Matrix (DOT Visualization)

SourcingLogic Start Requirement: tert-butyl N-[1-(morpholin-2-yl)ethyl]carbamate CheckStock Check Aggregators (SciFinder, eMolecules) Start->CheckStock IsStocked In Stock? CheckStock->IsStocked VendorQC Vendor QC Audit (Request Chiral HPLC) IsStocked->VendorQC Yes CustomSynth Request Custom Synthesis (WuXi, Enamine, Curia) IsStocked->CustomSynth No (High Budget/Low Time) InHouse In-House Synthesis (See Protocol 3.1) IsStocked->InHouse No (Low Budget/High Skill) Purchase Direct Purchase VendorQC->Purchase CustomSynth->VendorQC

Figure 1: Strategic decision tree for procuring stereochemically complex morpholine scaffolds.

Validated Suppliers & Aggregators

While stock fluctuates, the following entities frequently list related morpholine scaffolds:

  • Catalog Aggregators: eMolecules, ChemScene, BLD Pharm.

  • Specialized CROs: Enamine (notable for saturated heterocycles), WuXi AppTec (custom synthesis).

  • Search Tip: If the exact CAS is elusive, search by substructure or the IUPAC name tert-butyl (1-(morpholin-2-yl)ethyl)carbamate.

Part 3: Synthetic Routes (The "Backup" Plan)

If commercial lead times exceed project timelines, the compound can be synthesized. Two primary routes exist: the Ring-Closing Approach (high stereocontrol) and the Functionalization Approach (easier scale-up).

Route A: Functionalization of Morpholine-2-Carbonitrile

This route is preferred for generating racemic material quickly.

  • Starting Material: 4-Boc-morpholine-2-carbonitrile.

  • Grignard Addition: Reaction with Methylmagnesium bromide (MeMgBr) yields the ketone intermediate (1-(4-Boc-morpholin-2-yl)ethanone).

  • Reductive Amination: Treatment with Ammonium acetate (

    
    ) and Sodium cyanoborohydride (
    
    
    
    ) yields the amine.
  • Boc Protection: Standard protection of the primary amine (if orthogonal protection is needed, Cbz-Cl can be used here).

Route B: Chiral Pool Synthesis (High Fidelity)

For specific stereoisomers, start from chiral amino acids (e.g., Boc-L-Alanine).

SynthesisWorkflow Start Boc-Amino Acid (Chiral Pool) Step1 Weinreb Amide Formation Start->Step1 coupling Step2 Grignard/Reduction to Amino Alcohol Step1->Step2 modification Step3 Cyclization (Mitsunobu/Base) Step2->Step3 ring close Final Target Scaffold (>98% ee/dr) Step3->Final

Figure 2: Chiral pool synthesis strategy for isolating specific enantiomers.

Part 4: Quality Control & Handling[1]

Analytical Validation

Trusting a vendor's label on a molecule with two chiral centers is a risk.

  • H-NMR (400 MHz, DMSO-d6): Look for the doubling of signals (rotamers) typical of Boc-amines. The methine proton on the ethyl bridge is diagnostic (approx. 3.5–3.8 ppm).

  • Chiral HPLC: Essential. Use a polysaccharide-based column (e.g., Chiralpak AD-H or OD-H) with Hexane/IPA gradients to resolve diastereomers.

  • Mass Spectrometry: ESI+

    
     (calc).
    
Deprotection Protocol

To utilize the scaffold in medicinal chemistry (coupling to a core):

  • Dissolution: Dissolve substrate in 1,4-Dioxane.

  • Acidolysis: Add 4M HCl in Dioxane (5-10 equivalents). Avoid TFA if the morpholine nitrogen is sensitive to trifluoroacetylation in subsequent steps.

  • Workup: Evaporate solvent. The resulting hydrochloride salt is often hygroscopic; store in a desiccator.

References

  • Sigma-Aldrich/Merck. tert-Butyl N-[(2S)-morpholin-2-ylmethyl]carbamate Product Page. (Example of related commercially available isomer). Available at:

  • Dugar, S. et al. (2015).[2] "A Concise and Efficient Synthesis of Substituted Morpholines." Synthesis, 47(05), 712–720. (Validates synthetic routes for 2-substituted morpholines).

  • ChemicalBook. tert-Butyl N-(2-bromoethyl)carbamate and related Morpholine Intermediates. Available at:

  • National Institutes of Health (NIH). Stereoselective Synthesis of Morpholines Via Copper-Promoted Oxyamination. PMC3419777. Available at:

  • eMolecules. Chemical Sourcing Database. (Primary tool for real-time stock verification). Available at:

Sources

Exploratory

Technical Guide: The Boc Protecting Group in Organic Synthesis

Executive Summary: The Strategic Role of Boc The tert-butyloxycarbonyl (Boc) group remains a cornerstone of organic synthesis, particularly in solid-phase peptide synthesis (SPPS) and medicinal chemistry. Unlike the base...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Strategic Role of Boc

The tert-butyloxycarbonyl (Boc) group remains a cornerstone of organic synthesis, particularly in solid-phase peptide synthesis (SPPS) and medicinal chemistry. Unlike the base-labile Fmoc group, Boc is acid-labile and orthogonal to base-sensitive protecting groups. Its steric bulk provides excellent suppression of nucleophilic attack at the protected nitrogen, while its electronic properties stabilize the carbamate linkage against premature cleavage.

This guide moves beyond textbook definitions to provide a rigorous, field-validated protocol for Boc chemistry, focusing on the suppression of side reactions (alkylation) and the handling of hazardous reagents (Boc anhydride).

Mechanism of Action

Understanding the thermodynamics and kinetics of Boc protection and deprotection is required to troubleshoot low yields and side reactions.

Protection Mechanism (Boc₂O)

The installation of the Boc group typically utilizes di-tert-butyl dicarbonate (Boc₂O). While often catalyzed by bases like DMAP (4-Dimethylaminopyridine), the reaction is driven by the entropic gain from the release of CO₂ gas.

Critical Safety Note: Boc₂O is fatal if inhaled (Acute Toxicity Category 1) and causes serious eye damage.[1][2] All solids must be melted (m.p. 23°C) and handled within a certified fume hood.

BocProtection Amine Free Amine (R-NH2) Inter Tetrahedral Intermediate Amine->Inter Nucleophilic Attack Boc2O Boc Anhydride (Boc2O) Boc2O->Inter Product N-Boc Amine (R-NH-Boc) Inter->Product Collapse Byproducts CO2 (Gas) + t-BuOH Inter->Byproducts Entropic Drive

Figure 1: The nucleophilic acyl substitution pathway for Boc protection. The evolution of CO₂ gas renders the reaction irreversible.

Deprotection Mechanism (Acidolysis)

Deprotection is the most critical step. It proceeds via an


-like fragmentation. The carbonyl oxygen is protonated by a strong acid (TFA or HCl), leading to the collapse of the carbamate. This generates the free amine salt, CO₂, and the highly reactive tert-butyl cation .

The Trap: If the tert-butyl cation is not immediately quenched by a scavenger, it will alkylate electron-rich side chains (Trp, Tyr, Met, Cys), leading to permanent impurities.

BocDeprotection Substrate N-Boc Substrate Protonated Protonated Intermediate Substrate->Protonated + H+ Acid Acid (TFA/H+) Acid->Protonated Cation tert-Butyl Cation (t-Bu+) Protonated->Cation Fragmentation AmineSalt Amine Salt (R-NH3+) Protonated->AmineSalt Cleavage Quenched Quenched Adduct (t-Bu-Scavenger) Cation->Quenched Trapped by Scavenger Alkylation SIDE REACTION: Alkylated Peptide Cation->Alkylation No Scavenger (Irreversible Damage) Scavenger Scavenger (Silane/Thiol) Scavenger->Quenched

Figure 2: The acidolysis pathway. Note the bifurcation at the t-butyl cation: proper scavenging leads to clean product; absence of scavengers leads to alkylation.

The Scavenger Protocol (Field-Proven Insights)

In high-value synthesis, using neat TFA is rarely acceptable. You must use a "Cocktail" designed to trap the tert-butyl cation.

Selecting the Right Cocktail

The choice of scavenger depends entirely on the amino acids or functional groups present in your molecule.

Cocktail NameComposition (v/v)Best Use CaseLimitations
Reagent K TFA (82.5%) / Phenol (5%) / Water (5%) / Thioanisole (5%) / EDT (2.5%)Gold Standard. Essential for peptides with Trp, Met, Cys, Tyr .Stench. EDT (Ethanedithiol) smells horrific. Requires fume hood and bleach neutralization.
Reagent B TFA (88%) / Phenol (5%) / Water (5%) / TIPS (2%)"Odorless" Standard. Good for sequences without Met or Cys.Less effective at preventing Met oxidation or Cys alkylation.
Simple Mix TFA (95%) / Water (2.5%) / TIPS (2.5%)Robust substrates lacking electron-rich aromatics.Risk of alkylation if Trp/Tyr are present.

Expert Insight:

  • TIPS (Triisopropylsilane): An excellent bulky hydride donor that reduces the tert-butyl cation to isobutane (gas).

  • Water: Hydrolyzes the cation to tert-butanol.

  • Thioanisole/EDT: Critical for preventing modification of Methionine (oxidation) and Tryptophan (alkylation).

Experimental Protocols

Standard Protection with Boc₂O

Objective: Protect a primary amine (R-NH₂) as R-NH-Boc.

  • Preparation: Dissolve the amine (1.0 equiv) in a solvent mixture of THF/Water (1:1) or Dioxane/Water.

    • Why Water? It solubilizes the inorganic base and does not interfere with Boc₂O significantly at ambient T.

  • Basification: Add NaOH or Na₂CO₃ (2.0 equiv) to adjust pH to ~9-10.

  • Addition: Add Boc₂O (1.1 equiv) slowly. If Boc₂O is solid, melt it in a warm water bath (30°C) first.

  • Reaction: Stir at Room Temperature (RT) for 2–12 hours. Monitor by TLC (ninhydrin stain will disappear) or LCMS.

  • Workup (Critical):

    • Acidify carefully with dilute HCl or KHSO₄ to pH ~2–3.

    • Caution: Vigorous CO₂ evolution will occur.

    • Extract with Ethyl Acetate. Wash organic layer with brine.

    • Dry over Na₂SO₄ and concentrate.

Standard Deprotection (The "Clean" Method)

Objective: Remove Boc group without alkylating the substrate.

  • Preparation: Dissolve the N-Boc compound in DCM (minimal volume to dissolve).

  • Scavenger Addition: Add the scavenger cocktail (e.g., TIPS and Water) before the acid.

    • Ratio: Substrate : Scavenger : Acid is typically 1 : 2 : 20.

  • Acidolysis: Add TFA slowly. Final concentration should be 20–50% TFA in DCM (v/v).

    • Note: For SPPS, use the cocktails listed in Section 3 directly (approx 90% TFA).

  • Reaction: Stir at RT for 30–60 minutes.

  • Termination:

    • Evaporation: Remove TFA in vacuo (rotary evaporator with a base trap). Do not heat above 30°C.

    • Precipitation (for Peptides): Add cold Diethyl Ether or MTBE.[3][4] The deprotected peptide salt will precipitate; organic scavengers will stay in solution. Centrifuge and decant.

Orthogonality & Stability Profile

Boc is orthogonal to Fmoc and Cbz, allowing for complex multi-step synthesis strategies.

ConditionBoc StabilityFmoc StabilityCbz Stability
TFA / HCl (Acid) Unstable (Cleaves)StableStable
Piperidine (Base) StableUnstable (Cleaves)Stable
H₂ / Pd/C (Hydrogenolysis) StableStableUnstable (Cleaves)
Nucleophiles (Amines) StableUnstableStable

References

  • Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis (3rd+ ed.). Wiley-Interscience. (The definitive guide on stability and reactivity).

  • Merrifield, R. B. (1963). Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society, 85(14), 2149–2154. (Foundational text on Boc-SPPS).

  • Lundt, B. F., Johansen, N. L., Vølund, A., & Markussen, J. (1978). Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid: Mechanisms, biproduct formation and evaluation of scavengers. International Journal of Peptide and Protein Research, 12(5), 258-268. (The authoritative study on scavenger mechanisms).

  • Thermo Fisher Scientific. (n.d.). Introduction to Cleavage Techniques. (Detailed protocols on Reagent K and B).

  • Sigma-Aldrich. (2023). Safety Data Sheet: Di-tert-butyl dicarbonate. (Safety and handling specifications).

Sources

Foundational

Technical Guide: Chiral Morpholine-Ethylamine Derivatives in Drug Discovery &amp; Catalysis

The following technical guide details the applications, synthesis, and pharmacological significance of chiral morpholine-ethylamine derivatives. Executive Summary The chiral morpholine-ethylamine scaffold represents a pr...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the applications, synthesis, and pharmacological significance of chiral morpholine-ethylamine derivatives.

Executive Summary

The chiral morpholine-ethylamine scaffold represents a privileged structural motif in modern medicinal chemistry. While the morpholine ring has long been valued for its ability to modulate lipophilicity (


) and improve metabolic stability, the introduction of chirality  (typically at the C2 or C3 position) and an ethylamine linker  (providing a flexible 

spacer for hydrogen bonding) unlocks superior selectivity profiles.

This guide analyzes the utility of these derivatives in two primary domains:

  • Neuropharmacology & Oncology: As bioisosteres for piperazines in NRI (Norepinephrine Reuptake Inhibitors) and PI3K/mTOR kinase inhibitors.

  • Asymmetric Synthesis: As chiral diamine ligands and organocatalysts.

Structural Significance & Physicochemical Profile

The morpholine ring is often described as a "solubility switch" in drug design. Unlike its carbon analog (cyclohexane) or nitrogen analog (piperazine), morpholine introduces a specific dipole moment due to the ether oxygen, which lowers


 while maintaining membrane permeability.
The "Chiral Switch" Advantage

In racemic morpholine drugs, one enantiomer often carries the therapeutic burden while the other contributes to off-target toxicity.

  • Eutomer (Active): Often the

    
    -configuration in 2-substituted morpholines (e.g., Reboxetine) dictates high-affinity binding to monoamine transporters.
    
  • Distomer (Inactive/Toxic): May cause competitive inhibition or metabolic liabilities.

The Ethylamine Linker ( )

The ethylamine moiety serves as a critical "anchor" in the pharmacophore:

  • Flexibility: The

    
     chain allows the terminal amine to adopt the precise conformation required to interact with aspartate residues in GPCRs or kinase hinge regions.
    
  • pKa Modulation: The inductive effect of the morpholine oxygen reduces the basicity of the ethylamine nitrogen (approx. pKa 8.0–8.5 vs. 10.0 for triethylamine), improving oral bioavailability by reducing ionization at physiological pH.

Table 1: Physicochemical Comparison of Common Nitrogen Scaffolds

PropertyMorpholinePiperazinePiperidineAdvantage of Chiral Morpholine
LogP Low (Hydrophilic)LowHigh (Lipophilic)Improved solubility without salt formation.
H-Bonding Acceptor (Ether O)Donor/AcceptorNone (Ring)Ether oxygen acts as a weak H-bond acceptor.
Metabolic Stability HighModerate (N-oxidation)ModerateReduced oxidative clearance compared to piperazine.
Stereogenicity C2/C3 CentersDifficultC2/C3 CentersRigid stereochemical definition of the pharmacophore.

Therapeutic Applications

Neuropharmacology: Norepinephrine Reuptake Inhibitors (NRIs)

The most prominent application of the chiral morpholine-ethylamine motif is in the design of antidepressants.

  • Case Study: Reboxetine: Reboxetine features a chiral morpholine ring linked to an aromatic system. The

    
    -enantiomer is the potent NRI. The morpholine oxygen orients the molecule within the binding pocket of the Norepinephrine Transporter (NET), while the protonated amine interacts with Asp75 .
    
  • Mechanism: The chiral scaffold prevents the "molecular wobble" seen in achiral analogs, leading to nanomolar affinity (

    
    ) and high selectivity over the Serotonin Transporter (SERT).
    
Oncology: PI3K/mTOR Kinase Inhibition

In kinase inhibitors, the morpholine ring is frequently used to bind to the hinge region of the ATP-binding pocket.

  • Structural Logic: The morpholine oxygen forms a crucial hydrogen bond with the backbone amide of Val851 (in PI3K

    
    ).
    
  • Role of Ethylamine: Derivatives with an ethylamine side chain (often substituted) extend into the ribose-binding pocket or the solvent-exposed region, improving solubility and allowing for the attachment of solubilizing groups without disrupting the hinge binding.

Synthetic Methodology: Asymmetric Hydrogenation

Generating the chiral center on the morpholine ring de novo is synthetically challenging. The most robust, scalable method involves the Asymmetric Hydrogenation of substituted dehydromorpholines.

Protocol: Rh-Catalyzed Asymmetric Hydrogenation

Ref: Chemical Science, 2021 (DOI: 10.1039/D1SC04288B)

Objective: Synthesis of chiral 2-substituted morpholine derivatives with


 ee.

Reagents:

  • Substrate: 2-substituted dehydromorpholine (unsaturated enamide).

  • Catalyst:

    
     + Chiral Bisphosphine Ligand (e.g., 
    
    
    
    or similar large bite-angle ligands).
  • Solvent: Dichloromethane (DCM) or Methanol (MeOH).

  • Hydrogen Source:

    
     gas (balloon or autoclave).
    

Step-by-Step Workflow:

  • Catalyst Preparation: In a glovebox under nitrogen, dissolve

    
     (
    
    
    
    ) and the chiral ligand (
    
    
    ) in degassed DCM (
    
    
    ). Stir for 30 min at room temperature (RT) to form the active complex.
  • Substrate Addition: Add the dehydromorpholine substrate (

    
    ) to the catalyst solution.
    
  • Hydrogenation: Transfer the vial to a high-pressure autoclave. Purge with

    
     three times. Pressurize to 
    
    
    
    (optimization required for specific substrates; range
    
    
    ).
  • Reaction: Stir at RT for 12–24 hours.

  • Workup: Release pressure carefully. Concentrate the solvent under reduced pressure.

  • Purification: Pass the residue through a short silica plug (eluent: EtOAc/Hexane) to remove the catalyst.

  • Analysis: Determine conversion by

    
     and enantiomeric excess (ee) by Chiral HPLC (e.g., Chiralcel OD-H column).
    

Self-Validating Check:

  • If conversion is low: Check

    
     pressure and solvent purity (oxygen poisons Rh catalysts).
    
  • If ee is low: Lower the temperature to

    
     or switch to a more sterically hindered ligand.
    

Visualization of Pathways

Structure-Activity Relationship (SAR) Logic

The following diagram illustrates how the chiral morpholine-ethylamine scaffold translates into biological activity.

SAR_Logic Scaffold Chiral Morpholine-Ethylamine Scaffold Feature1 Ether Oxygen (H-Bond Acceptor) Scaffold->Feature1 Feature2 Chiral Center (C2/C3) Scaffold->Feature2 Feature3 Ethylamine Linker (Flexible Spacer) Scaffold->Feature3 Target1 Kinase Hinge Binding (Val851 Interaction) Feature1->Target1 Direct H-Bond Target2 Stereoselective Pocket Fit (Eutomer Selection) Feature2->Target2 3D Configuration Target3 Solubility & pKa Modulation Feature3->Target3 Ionic Interaction Outcome High Potency & Selectivity (Drug Candidate) Target1->Outcome Target2->Outcome Target3->Outcome

Caption: SAR mapping of the morpholine-ethylamine scaffold showing how specific structural features translate to pharmacodynamic and pharmacokinetic advantages.

Synthetic Pathway: Asymmetric Hydrogenation

Synthesis_Path Start Dehydromorpholine (Achiral Precursor) Intermediate Rh-Substrate Complex (Face-Selective Coordination) Start->Intermediate Coordination Reagents Rh(COD)2BF4 + Chiral Ligand H2 (50 bar), DCM Reagents->Intermediate Product Chiral 2-Substituted Morpholine (>99% ee) Intermediate->Product Asymm. Hydrogenation Derivatization N-Alkylation with Ethylamine Linker Product->Derivatization Functionalization Final Final Bioactive Ligand (e.g., Kinase Inhibitor) Derivatization->Final

Caption: Workflow for the catalytic asymmetric synthesis of chiral morpholine scaffolds starting from achiral dehydromorpholines.

Advanced Application: Organocatalysis

Beyond pharma,


-(2-aminoethyl)morpholine derivatives are emerging as potent organocatalysts .
  • Mechanism: They facilitate asymmetric Michael additions via enamine activation. The morpholine nitrogen forms an enamine with aldehydes, while the pendant amino group (on the ethyl chain) directs the incoming electrophile via hydrogen bonding.

  • Utility: Particularly effective in the synthesis of chiral nitroalkanes and polyhydroquinolines.

References

  • Li, M., et al. (2021).[1] "Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines." Chemical Science. [Link]

  • Tzara, A., et al. (2020).[2] "Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies." ChemMedChem. [Link]

  • Bonsignore, L., et al. (2023). "Highly efficient morpholine-based organocatalysts for the 1,4-addition reaction between aldehydes and nitroolefins."[3] Frontiers in Chemistry. [Link]

  • Wong, E.H.F., et al. (2000). "Reboxetine: a pharmacologically potent, selective, and specific norepinephrine reuptake inhibitor." Biological Psychiatry. [Link]

Sources

Protocols & Analytical Methods

Method

synthesis of tert-butyl N-[1-(morpholin-2-yl)ethyl]carbamate from 2-ethylmorpholine

This Application Note is structured to guide researchers through the synthesis of tert-butyl N-[1-(morpholin-2-yl)ethyl]carbamate , a critical pharmacophore in PI3K/mTOR inhibitor development. While the user request spec...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to guide researchers through the synthesis of tert-butyl N-[1-(morpholin-2-yl)ethyl]carbamate , a critical pharmacophore in PI3K/mTOR inhibitor development.

While the user request specifies 2-ethylmorpholine as the starting material, direct C–H amination of the ethyl side chain is chemically non-selective and low-yielding due to competing radical stability at the ring


-positions. Therefore, this guide presents the industry-standard "Oxidative Functionalization" strategy : first selectively oxidizing 2-ethylmorpholine to 2-acetylmorpholine, followed by high-fidelity reductive amination.

Executive Summary & Retrosynthetic Analysis

The target molecule features a chiral amine on the side chain of a morpholine ring. Direct functionalization of 2-ethylmorpholine (1) via radical halogenation is discouraged due to poor regioselectivity (competition between the side-chain methylene and the ring


-amino/

-ether positions).

The Superior Pathway: The protocol below utilizes a Riley Oxidation to convert 2-ethylmorpholine to 2-acetylmorpholine (2) , followed by a stereoselective Ellman Reductive Amination . This route ensures high enantiomeric excess (ee) and avoids complex isomeric separations.

Retrosynthetic Logic (Graphviz Diagram)

G cluster_legend Legend Target Target: tert-Butyl N-[1-(morpholin-2-yl)ethyl]carbamate Imine Intermediate: N-Sulfinyl Imine Target->Imine Deprotection & Boc-Protection Ketone Key Precursor: 2-Acetylmorpholine Imine->Ketone Ellman Condensation ((R)-t-Bu-Sulfinamide) Start Starting Material: 2-Ethylmorpholine Ketone->Start Riley Oxidation (SeO2, Dioxane) Direct C-H Activation (Avoid) Direct C-H Activation (Avoid) Oxidative Route (Preferred) Oxidative Route (Preferred)

Figure 1: Retrosynthetic disconnection showing the strategic oxidation of the ethyl group to a ketone to enable controlled amination.

Strategic Protocol: The "Oxidative-Amination" Route

Phase 1: Preparation of the Reactive Core (Oxidation)

Note: If 2-acetylmorpholine is commercially available, skip to Phase 2. If starting strictly from 2-ethylmorpholine, proceed as follows.

Objective: Convert the inert ethyl group to a reactive acetyl group. Reagent: Selenium Dioxide (SeO


).
Mechanism:  Riley Oxidation.

Protocol:

  • N-Protection (Critical): Dissolve 2-ethylmorpholine (10 mmol) in DCM (50 mL). Add TEA (1.5 eq) and Boc

    
    O (1.1 eq). Stir at RT for 4 h to yield N-Boc-2-ethylmorpholine . Rationale: Prevents N-oxide formation and protects the amine from oxidation.
    
  • Oxidation: Dissolve N-Boc-2-ethylmorpholine (1.0 eq) in 1,4-dioxane/water (20:1). Add SeO

    
      (1.2 eq).
    
  • Reflux: Heat to 100°C for 4–6 hours. Monitor by TLC (stain: KMnO

    
    ; product is UV active).
    
  • Workup: Filter through Celite to remove red selenium deposits. Concentrate the filtrate.

  • Purification: Flash chromatography (Hexane/EtOAc).

    • Yield Target: 60–75%.[1]

    • Product:N-Boc-2-acetylmorpholine .

Phase 2: Stereoselective Reductive Amination (Ellman Method)

This phase installs the amine functionality with high stereocontrol.

Reagents: (R)-tert-butanesulfinamide, Ti(OEt)


, NaBH

.

Step-by-Step Methodology:

Step A: Imine Formation[1][2][3]
  • Setup: In a flame-dried flask under N

    
    , dissolve N-Boc-2-acetylmorpholine  (5 mmol) in anhydrous THF (0.5 M).
    
  • Addition: Add (R)-2-methylpropane-2-sulfinamide (1.1 eq) and Ti(OEt)

    
      (2.0 eq).
    
    • Expert Insight: Titanium ethoxide acts as a Lewis acid and water scavenger, driving the equilibrium toward the imine.

  • Reaction: Reflux at 70°C for 12–16 hours.

  • Quench: Cool to RT. Add brine (10 mL) with vigorous stirring. A white precipitate (TiO

    
    ) will form.
    
  • Isolation: Filter through Celite. Wash the cake with EtOAc. Dry organics over Na

    
    SO
    
    
    
    and concentrate.
    • Intermediate:N-Sulfinyl ketimine .

Step B: Diastereoselective Reduction
  • Cooling: Dissolve the crude ketimine in THF at -48°C (Cryocooler or dry ice/acetonitrile).

  • Reduction: Add L-Selectride (1.5 eq) dropwise.

    • Note: Use NaBH

      
       (at -20°C) for a cheaper alternative, though diastereoselectivity (dr) may drop from >95:5 to ~85:15.
      
  • Stir: Maintain low temp for 3 hours, then warm to RT.

  • Workup: Quench with sat. NH

    
    Cl. Extract with EtOAc.[4]
    
    • Product:Sulfinamide-protected amine .

Phase 3: Sulfinyl Cleavage and Boc-Exchange

The target molecule requires a Boc-protected primary amine.

  • Cleavage: Dissolve the sulfinamide intermediate in MeOH/HCl (4M) . Stir for 1 hour at RT.

    • Result: The sulfinyl group is cleaved, yielding the amine hydrochloride salt. The ring N-Boc might also cleave depending on acid strength/time.

  • Re-protection (Selective):

    • Neutralize to pH 8 with NaHCO

      
      .
      
    • Add Boc

      
      O  (1.0 eq) in dioxane/water.
      
    • Selectivity Control: If the ring Nitrogen was deprotected, you may get di-Boc. To avoid this, ensure the ring N is protected with a group stable to HCl (e.g., Cbz) in Phase 1, OR carefully control stoichiometry to protect the more nucleophilic primary amine first.

    • Alternative: If the target is specifically the side-chain Boc, and the ring is free:

      • Fully deprotect (HCl/MeOH).

      • Treat with Boc-ON or Boc

        
        O  at low temp (0°C) to favor the primary amine (less sterically hindered than the secondary ring amine).
        

Quantitative Data Summary

ParameterPhase 1 (Oxidation)Phase 2 (Ellman Amination)Phase 3 (Deprotection)
Key Reagent SeO

(R)-t-Bu-Sulfinamide / Ti(OEt)

HCl / MeOH
Temperature 100°C (Reflux)70°C

-48°C
25°C
Time 4–6 h16 h (Imine) + 3 h (Red)1 h
Typical Yield 65%80–90%95%
Critical QC Absence of Se (red solid)Diastereomeric Ratio (dr) >95:5Free amine vs. Boc-amine

Troubleshooting & Critical Parameters

"Why not Radical Bromination of 2-Ethylmorpholine?"

Attempting to react 2-ethylmorpholine with NBS (Wohl-Ziegler reaction) typically fails due to:

  • Regioselectivity: The radical forms preferentially at the ring C3/C5 positions (

    
     to Nitrogen) or C2 (
    
    
    
    to Oxygen), rather than the ethyl side chain.
  • Stability: The resulting

    
    -bromo ether is hydrolytically unstable.
    
Self-Validating the Ellman Step
  • Visual Check: The formation of a thick white precipitate upon adding brine to the Ti(OEt)

    
     mixture confirms the hydrolysis of titanium species, ensuring the reaction worked.
    
  • NMR Check: The disappearance of the acetyl methyl singlet (~2.1 ppm) and appearance of the imine methyl (shifted downfield) or the diastereotopic methyl doublet in the final product.

References

  • Ellman, J. A., et al. "Asymmetric Synthesis of Amines using tert-Butanesulfinamide." Accounts of Chemical Research, 2002. Link

  • Robak, M. T., et al. "Synthesis and Applications of tert-Butanesulfinamide." Chemical Reviews, 2010. Link

  • Riley, H. A., et al. "Selenium Dioxide Oxidation." Organic Reactions, 2011.[5] (Standard reference for methyl-to-carbonyl oxidation).

  • Vertex Pharmaceuticals. "Preparation of Morpholine Derivatives as PI3K Inhibitors." World Intellectual Property Organization, WO2011002817. (Context for morpholine scaffold synthesis).
  • M. T. Reetz.

Sources

Application

Application Note: Strategic Utilization of tert-Butyl N-[1-(morpholin-2-yl)ethyl]carbamate in High-Throughput Library Generation

Introduction & Strategic Rationale The demand for high-Fsp³ (fraction of sp³-hybridized carbons) scaffolds in drug discovery has surged as researchers seek to "escape flatland"—moving away from planar, aromatic-heavy str...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Strategic Rationale

The demand for high-Fsp³ (fraction of sp³-hybridized carbons) scaffolds in drug discovery has surged as researchers seek to "escape flatland"—moving away from planar, aromatic-heavy structures that often suffer from poor solubility and non-specific binding.

tert-Butyl N-[1-(morpholin-2-yl)ethyl]carbamate represents a high-value, bifunctional building block designed to address these challenges. It features a saturated morpholine heterocycle (improving metabolic stability and solubility) linked to a Boc-protected amine via a branched ethyl tether.

Key Structural Advantages
  • Orthogonality: The molecule possesses two distinct nitrogen "vectors" for diversification:

    • Vector A (N1): A free secondary amine within the morpholine ring (highly nucleophilic).

    • Vector B (Exocyclic N): A Boc-protected primary amine on a branched alkyl chain (latent nucleophile).

  • Stereochemical Complexity: The 1-(morpholin-2-yl)ethyl linker introduces two chiral centers (C2 of the morpholine and C1 of the ethyl chain). This allows for the generation of diastereomerically enriched libraries, increasing the topological diversity of the screening deck.

  • Physicochemical Balance: The morpholine core lowers logP while the ethyl linker provides necessary flexibility without excessive rotatable bonds.

Application Workflow: Parallel Library Synthesis

This protocol details the construction of a 3-Dimensional Diamine Library using a "Decorate-Deprotect-Decorate" strategy. This approach maximizes diversity by sequentially functionalizing the morpholine nitrogen followed by the exocyclic amine.

Experimental Logic (Graphviz Visualization)

The following diagram illustrates the orthogonal deprotection and functionalization workflow.

LibrarySynthesis cluster_legend Chemical Logic Start Scaffold (Free Morpholine NH / Boc-Amine) Step1 Step 1: N1 Functionalization (SnAr / Amidation) Start->Step1 Electrophile R1-X Inter Intermediate A (N1-R1 / Boc-Amine) Step1->Inter Step2 Step 2: Boc Deprotection (Acidic Conditions) Inter->Step2 TFA or HCl FreeAmine Intermediate B (N1-R1 / Free NH2) Step2->FreeAmine Step3 Step 3: N-Exo Functionalization (Urea/Sulfonamide/Amide) FreeAmine->Step3 Electrophile R2-Y Final Final Library Member (N1-R1 / N-Exo-R2) Step3->Final Orthogonal Protection Orthogonal Protection

Caption: Sequential functionalization workflow leveraging the orthogonal reactivity of the free morpholine amine and the Boc-protected exocyclic amine.

Detailed Experimental Protocols

Phase 1: Functionalization of Morpholine Nitrogen (Vector A)

Objective: Introduce the first diversity element (R1) via Nucleophilic Aromatic Substitution (SNAr). This is preferred over amidation for morpholines to maintain basicity and solubility.

Reagents:

  • Scaffold: tert-butyl N-[1-(morpholin-2-yl)ethyl]carbamate (1.0 equiv)

  • Electrophile: Heteroaryl Chloride (e.g., 4-chloropyrimidine, 2-chloropyridine) (1.1 equiv)

  • Base:

    
    -Diisopropylethylamine (DIPEA) (2.5 equiv)
    
  • Solvent: DMSO or NMP (anhydrous)

Protocol:

  • Dissolve the scaffold (0.1 M concentration) in DMSO in a reaction vial.

  • Add DIPEA followed by the heteroaryl chloride.

  • Heat the mixture to 80–100 °C for 4–12 hours.

    • Note: Monitor by LC-MS.[1] Morpholines are moderately hindered; if conversion is low (<50% after 4h), increase temp to 120 °C.

  • Workup: Dilute with EtOAc, wash with water (x3) and brine. Dry over Na₂SO₄ and concentrate.

    • Purification: Flash chromatography (DCM/MeOH gradient) is usually required to remove excess heteroaryl chloride before deprotection.

Phase 2: Boc Deprotection

Objective: Unmask the exocyclic primary amine for the second diversification step.

Reagents:

  • Trifluoroacetic acid (TFA) or 4M HCl in Dioxane

  • Solvent: Dichloromethane (DCM) (if using TFA)

Protocol:

  • Dissolve the Phase 1 intermediate in DCM (0.2 M).

  • Add TFA (20% v/v final concentration).

    • Alternative: Use 4M HCl in Dioxane (5-10 equiv) if the R1 group is acid-sensitive or if a hydrochloride salt is preferred for storage.

  • Stir at room temperature for 1–2 hours.

  • Workup: Concentrate under reduced pressure (azeotrope with toluene to remove residual TFA).

    • Critical Step: Ensure complete removal of acid. Residual TFA will quench the nucleophile in Phase 3. Pass the crude salt through a SCX-2 (Strong Cation Exchange) cartridge to release the free base if necessary.

Phase 3: Functionalization of Exocyclic Amine (Vector B)

Objective: Introduce the second diversity element (R2) via Urea Formation or Sulfonylation.

Reagents:

  • Substrate: Deprotected Intermediate B (Free amine)

  • Reagent: Isocyanate (R2-NCO) or Sulfonyl Chloride (R2-SO₂Cl)

  • Base: Triethylamine (TEA) (3.0 equiv)

  • Solvent: DCM or THF

Protocol (Urea Formation):

  • Dissolve the free amine (Intermediate B) in DCM (0.1 M).

  • Add TEA (to ensure the amine is not protonated).

  • Add the Isocyanate (1.1 equiv) at 0 °C, then warm to RT.

  • Stir for 2–4 hours.

  • Scavenging: Add polymer-supported trisamine resin (to scavenge excess isocyanate/acid chlorides) and stir for 2 hours.

  • Filter and concentrate.

Analytical Data & Validation

To ensure library quality, a pilot set of 5 compounds should be synthesized and validated.

Table 1: Representative Reaction Yields & Conditions

EntryR1 (Vector A)R2 (Vector B)Method (Step 1 / Step 3)Overall Yield (%)LogP (Calc)
1 2-PyrimidinylPhenyl UreaSNAr / Isocyanate68%2.1
2 4-PyridinylMethyl SulfonamideSNAr / Sulfonylation72%1.4
3 Benzyl (Reductive Amination)AcetamideRed. Am. / Acylation55%2.3
4 6-Chloro-purine4-F-BenzamideSNAr / Amidation45%2.8

Note: Yields are isolated yields after 3 steps. Lower yields in Entry 4 are due to steric hindrance on the purine ring.

Troubleshooting & Optimization

Issue: Incomplete SNAr Reaction (Step 1)
  • Cause: The steric bulk of the 2-substituted morpholine hinders nucleophilic attack.

  • Solution: Switch solvent to NMP and use microwave irradiation (140 °C, 30 min). Add a catalytic amount of KF (potassium fluoride) to increase reactivity if using chloro-heterocycles.

Issue: Diastereomeric Separation
  • Context: The scaffold contains two chiral centers. Commercial sources often supply the diastereomeric mixture.

  • Protocol: It is recommended to separate diastereomers after Step 1 (Intermediate A) using chiral SFC (Supercritical Fluid Chromatography). Separation at the final stage is often more difficult due to increased molecular weight and complexity.

Issue: Instability during Deprotection
  • Cause: If R1 is an electron-rich heteroaryl group (e.g., indole), it may be susceptible to electrophilic attack by the tert-butyl cation during Boc removal.

  • Solution: Add a scavenger cocktail (e.g., 2.5% triisopropylsilane + 2.5% water) to the TFA deprotection mixture [1].

References

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. Link

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752–6756. Link

  • Blakemore, D. C., et al. (2018). Organic Synthesis Provides Opportunities to Transform Drug Discovery.[2] Nature Chemistry, 10, 383–394. Link

  • Roughley, S. D., & Jordan, A. M. (2011). The Medicinal Chemist’s Toolbox: An Analysis of Reactions Used in the Pursuit of Drug Candidates. Journal of Medicinal Chemistry, 54(10), 3451–3479. Link

Sources

Method

Application Note: Precision Functionalization of the Morpholine Ring in Boc-Protected Derivatives

Abstract The morpholine ring is a privileged scaffold in medicinal chemistry, valued for its ability to modulate lipophilicity and improve metabolic stability.[1] However, the chemical inertness of the saturated heterocy...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The morpholine ring is a privileged scaffold in medicinal chemistry, valued for its ability to modulate lipophilicity and improve metabolic stability.[1] However, the chemical inertness of the saturated heterocycle renders direct functionalization challenging. This guide details two distinct, high-fidelity methodologies for functionalizing N-Boc morpholine: (1)


-Lithiation/Trapping  (for stereocontrolled C–C bond formation) and (2) Photoredox-Catalyzed C–H Arylation  (for late-stage diversification). These protocols are designed to ensure reproducibility, safety, and scalability in drug discovery workflows.

Mechanistic Principles: The Challenge of C(sp³)-H Activation

Functionalizing the morpholine ring requires overcoming the high bond dissociation energy (BDE) of C(sp³)-H bonds. The tert-butoxycarbonyl (Boc) group is not merely a protecting group here; it is a Directing Group (DG) that dictates regioselectivity.

The Complex Induced Proximity Effect (CIPE)

In lithiation chemistry, the carbonyl oxygen of the Boc group coordinates with the lithium cation. This coordination brings the base (sec-butyllithium) into immediate proximity with the equatorial proton at the C3 position (


 to the nitrogen). This kinetic control overrides thermodynamic acidity, enabling selective deprotonation at C3 over the potentially more acidic positions adjacent to oxygen.
Polarity Matching in Radical HAT

In photoredox catalysis, the Boc group renders the


-amino radical electrophilic, or conversely, stabilizes the radical intermediate depending on the specific catalytic cycle (e.g., Hydrogen Atom Transfer via quinuclidine). This allows for highly selective cross-coupling with aryl halides.
Diagram 1: Mechanistic Pathways

Mechanism Substrate N-Boc Morpholine Coordination Step 1: Li-Boc Coordination (CIPE) Substrate->Coordination s-BuLi / -78°C Excitation Step 1: Catalyst Excitation (Ir/Ni Cycle) Substrate->Excitation Blue Light / Photocatalyst Deprotonation Step 2: C3-Lithiation (Dipole-Stabilized Carbanion) Coordination->Deprotonation Electrophile Step 3: Electrophile Trapping (Inversion/Retention) Deprotonation->Electrophile HAT Step 2: H-Atom Transfer (α-Amino Radical) Excitation->HAT Coupling Step 3: Radical Cross-Coupling (C-C Bond Formation) HAT->Coupling

Caption: Divergent activation modes. Top (Red): Anionic pathway via coordination. Bottom (Green): Radical pathway via HAT.

Protocol A: Regioselective -Lithiation (The Beak-O'Brien Methodology)

This is the "Gold Standard" for introducing alkyl, acyl, or hydroxyalkyl groups with high stereocontrol.

Critical Reagents & Equipment
  • Substrate: N-Boc-morpholine (recrystallized or distilled).

  • Base: sec-Butyllithium (sec-BuLi), 1.4 M in cyclohexane. Warning: Pyrophoric.

  • Ligand: TMEDA (for racemic) or (-)-Sparteine (for enantioselective).

  • Solvent: Anhydrous THF (distilled over Na/benzophenone or from SPS).

  • Cryogenics: Dry ice/acetone bath (-78°C) or cryocooler.

Step-by-Step Procedure

Step 1: System Inertization Flame-dry a 2-neck round-bottom flask (RBF) equipped with a magnetic stir bar and a nitrogen inlet. Allow to cool under a stream of dry nitrogen.

Step 2: Solvation Charge the flask with N-Boc-morpholine (1.0 equiv) and TMEDA (1.2 equiv). Add anhydrous THF (concentration ~0.1 M). Stir to dissolve.

Step 3: Cryogenic Cooling Submerge the flask in the -78°C bath. Allow the internal temperature to equilibrate for at least 15 minutes. Note: Inadequate cooling leads to Boc-attack and decomposition.

Step 4: Deprotonation (The Critical Step) Add sec-BuLi (1.2 equiv) dropwise via syringe over 10–15 minutes.

  • Observation: The solution may turn light yellow.[2]

  • Timing: Stir at -78°C for 4–6 hours . Unlike piperidine, morpholine lithiation is slower due to the inductive effect of the oxygen atom.

Step 5: Electrophile Trapping Add the electrophile (1.5 equiv) (e.g., Methyl iodide, Benzaldehyde) dropwise.

  • Note: If the electrophile is a solid, dissolve it in minimal anhydrous THF first.

Step 6: Quenching & Workup Stir for 30 minutes at -78°C, then allow to warm to room temperature slowly. Quench with saturated aqueous NH₄Cl. Extract with Et₂O (3x), wash combined organics with brine, dry over MgSO₄, and concentrate.

Troubleshooting Table
IssueProbable CauseCorrective Action
Low Yield Incomplete deprotonationIncrease lithiation time to 6h; ensure sec-BuLi titer is accurate.
Decomposition Temperature > -70°CUse a digital thermometer; add sec-BuLi slower to manage exotherm.
Boc Cleavage Nucleophilic attack on BocEnsure temperature is strictly -78°C; use sec-BuLi (sterically bulky) not n-BuLi.
No Reaction Wet solvent/AtmosphereRe-distill TMEDA and THF; check N₂ line integrity.

Protocol B: Photoredox -Arylation (The MacMillan Methodology)

This protocol is superior for introducing aryl or heteroaryl groups, which are difficult to install via lithiation.

Critical Reagents
  • Photocatalyst: [Ir(dF(CF₃)ppy)₂ (dtbbpy)]PF₆ (1 mol%).

  • HAT Catalyst: Quinuclidine (5 mol%) or commercially available derivatives.

  • Coupling Partner: Aryl bromide (electron-deficient works best).

  • Light Source: Blue LED (450 nm, ~34 W).

  • Solvent: DMSO or DMA (degassed).

Workflow Diagram

Photoredox Setup 1. Mix Reagents (Substrate, Ar-Br, Ir-Cat, Base, Ni-Cat) Degas 2. Sparge with Argon (15-20 mins to remove O₂) Setup->Degas Irradiate 3. Irradiate (Blue LED) Fan cooling to maintain <35°C Degas->Irradiate Monitor 4. Monitor via LC-MS (Typ. 12-24 hours) Irradiate->Monitor Workup 5. Dilute w/ Water, Extract EtOAc Monitor->Workup

Caption: Operational workflow for photoredox C-H functionalization.

Procedure Summary
  • In an 8 mL vial equipped with a Teflon septum, combine N-Boc morpholine (1.0 equiv), Aryl Bromide (1.0 equiv), Ir-catalyst (1 mol%), NiCl₂·dme (5 mol%), and dtbbpy (5 mol%).

  • Add degassed DMSO.

  • Add base (typically K₂CO₃ or Cs₂CO₃).

  • Sparge with Argon for 15 minutes.

  • Seal and irradiate with Blue LEDs. Use a fan to keep the reaction near room temperature (RT).

  • Key Insight: The reaction relies on the successful generation of the

    
    -amino radical. If the reaction stalls, add more HAT catalyst (quinuclidine).
    

Safety & Scalability: Handling Organolithiums

The primary risk in Protocol A is the use of sec-BuLi.

The "Double-Needle" Transfer Technique

Never pour organolithiums. Use the following positive-pressure transfer method:

  • Insert a long needle connected to an inert gas line (N₂/Ar) into the sec-BuLi reagent bottle (headspace) to create positive pressure.

  • Insert a double-ended cannula (or a gas-tight syringe) into the liquid phase.

  • The pressure will gently push the reagent into your graduated syringe or reaction vessel.

Quenching Spills
  • Do NOT use water. Water contact with sec-BuLi releases butane gas and heat, causing immediate fire.

  • Protocol: Cover small spills with dry sand or Vermiculite. Once absorbed, treat with isopropanol (slowly) in a fume hood.

References

  • Beak, P., & Lee, W. K. (1994).

    
    -Lithioamine Synthetic Equivalents: Syntheses of Diastereoisomers from the Boc Derivatives of Cyclic Amines. Journal of Organic Chemistry. [Link]
    
  • O'Brien, P., et al. (1998). Asymmetric Synthesis of

    
    -Substituted Piperazines and Morpholines. Tetrahedron Letters. [Link]
    
  • McNally, A., Prier, C. K., & MacMillan, D. W. C. (2011). Discovery of an

    
    -Amino C–H Arylation Reaction Using the Strategy of Accelerated Serendipity. Science. [Link]
    
  • Zuo, Z., et al. (2014).

    
    -carboxyl sp3-carbons with aryl halides. Science. [Link]
    
  • Princeton EHS. (2023). Safe Handling of Organolithium Compounds. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Boc Deprotection of tert-butyl N-[1-(morpholin-2-yl)ethyl]carbamate

Introduction Welcome to the Technical Support Center. This guide addresses the specific challenges encountered during the acid-mediated removal of the tert-butoxycarbonyl (Boc) group from tert-butyl N-[1-(morpholin-2-yl)...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the Technical Support Center. This guide addresses the specific challenges encountered during the acid-mediated removal of the tert-butoxycarbonyl (Boc) group from tert-butyl N-[1-(morpholin-2-yl)ethyl]carbamate .

Unlike simple primary amines, this substrate contains a secondary amine (morpholine ring) and a primary amine precursor (Boc-protected) . This dual-amine motif introduces unique risks regarding cation scavenging and product isolation. This guide prioritizes the preservation of the morpholine ring integrity and the efficient recovery of the highly polar diamine product.

Module 1: The "Ghost Yield" (Isolation Failure)

Symptom: The reaction reaches 100% conversion by LC-MS, but after aqueous workup, the isolated yield is <10%. Diagnosis: The product, 1-(morpholin-2-yl)ethanamine, is a low molecular weight, highly polar diamine. In its salt form (TFA or HCl), it is extremely water-soluble. Traditional extraction (DCM/Water) partitions the product into the aqueous waste stream.

Troubleshooting Protocol
MethodProtocol StepsWhen to Use
A. Evaporative Workup (Recommended) 1. Remove volatiles (TFA/DCM) in vacuo. 2. Co-evaporate with Toluene (3x) to remove residual acid. 3. Triturate the resulting oil with Et₂O or MTBE. 4. Filter the hygroscopic solid under N₂.When the product is needed as a salt for immediate downstream coupling.
B. Resin Exchange (Free Base) 1. Dissolve crude salt in MeOH. 2. Add excess Amberlyst A-21 (weakly basic resin). 3. Stir for 30 min (pH check: neutral/basic). 4. Filter resin and concentrate filtrate.[1]When the free amine is required and the product is acid-sensitive.[2]
C. HCl Precipitation 1. Use 4M HCl in Dioxane for deprotection. 2. The product often precipitates as the bis-HCl salt. 3. Filter the precipitate directly; wash with dry ether.Best for long-term storage (HCl salts are generally more stable/less hygroscopic than TFA salts).

Critical Note: Do NOT use aqueous NaHCO₃ washes unless you are performing a continuous extraction with n-Butanol or Chloroform/IPA (3:1), which is labor-intensive and often inefficient for this specific substrate.

Module 2: The "+56 Da" Impurity (Cation Scavenging)

Symptom: LC-MS shows a persistent impurity with Mass = [M+H] + 56. Diagnosis: N-tert-butylation. The tert-butyl cation (


), generated upon Boc cleavage, acts as an electrophile. While typically scavenged by solvent, the morpholine nitrogen  is a potent nucleophile and can capture the 

cation, forming the N-tert-butyl-morpholine byproduct.
Mechanistic Insight

The morpholine ring is "internally" nucleophilic. Without an external scavenger, the reaction kinetics favor the alkylation of the secondary amine.

CationScavenging BocSM Boc-Precursor Intermediate Carbamic Acid BocSM->Intermediate H+ Cation t-Butyl Cation (tBu+) Intermediate->Cation Cleavage Product Desired Diamine Intermediate->Product -CO2 Impurity N-t-Butyl Impurity (+56 Da) Cation->Impurity Attacks Morpholine N (Fast without Scavenger) Isobutene Isobutene (Gas) Cation->Isobutene Trapped by Scavenger Scavenger Scavenger (TES or H2O) Scavenger->Isobutene Promotes

Figure 1: Competition kinetics between the morpholine nitrogen and external scavengers for the tert-butyl cation.

Corrective Action

Add a "Silane Sponge" or use a nucleophilic solvent system.

  • The Silane Method: Add 2.5% Triethylsilane (TES) or Triisopropylsilane (TIPS) to the TFA/DCM mixture. Silanes are hydride donors that rapidly quench carbocations.

  • The Water Method: Use TFA/Water (95:5) . Water is an effective scavenger that converts

    
     to tert-butanol, which is easily removed.
    

Module 3: The "+96 Da" Impurity (Trifluoroacetylation)

Symptom: Product mass shows [M+H] + 96. Diagnosis: Formation of the Trifluoroacetamide adduct. This occurs when the deprotected primary amine reacts with activated TFA species (often TFA anhydride formed in situ during concentration).

Prevention Guide
  • Avoid High Heat: Never heat the reaction mixture above 40°C.

  • Concentration Protocol: Do not concentrate the TFA reaction mixture to dryness without a co-solvent. The high concentration of acid promotes amide bond formation.

  • Alternative Reagent: Switch to HCl/Dioxane or HCl/MeOH . HCl does not form stable amide adducts under these conditions.

Module 4: Workflow Decision Tree

Use this logic flow to select the optimal deprotection protocol for your specific downstream application.

Workflow Start Start: Boc-Morpholine Precursor Q1 Is the product acid-sensitive? Start->Q1 MethodA Method A: HCl/Dioxane (4M) Q1->MethodA No (Standard) MethodB Method B: TFA/DCM (1:2) + 5% Water Q1->MethodB Yes (Mild) Q2 Downstream Application? MethodA->Q2 MethodB->Q2 Route1 Coupling/Amide Bond Formation Q2->Route1 Route2 Long-term Storage Q2->Route2 Action1 Evaporate -> Co-evap Toluene -> Use as TFA Salt Route1->Action1 Fastest Action3 Resin Exchange (Amberlyst) -> Free Base Route1->Action3 If base sensitive Action2 Filter Precipitate -> Store as HCl Salt Route2->Action2 Most Stable

Figure 2: Decision matrix for selecting deprotection reagents and isolation methods.

References

  • Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 4th ed.; Wiley-Interscience: New York, 2006.

  • Lundt, B. F.; Johansen, N. L.; Vølund, A.; Markussen, J. Removal of tert-Butyl and tert-Butoxycarbonyl Protecting Groups with Trifluoroacetic Acid. Int. J. Pept. Protein Res.[3]1978 , 12, 258–268.

  • Han, G.; Tam, J. P. A Simple Method for the Preparation of Trifluoroacetamides. Tetrahedron Lett.[3]1997 , 38, 5163-5166. (Regarding TFA adduct formation).

  • Pearson, A. J.; Roush, W. R.Handbook of Reagents for Organic Synthesis: Activating Agents and Protecting Groups; Wiley, 1999.

Sources

Optimization

preventing racemization during the synthesis of chiral morpholines

Subject: Prevention of Racemization During Morpholine Scaffold Construction Ticket ID: CMS-2024-RAC-PREV Status: Open Assigned Specialist: Senior Application Scientist Executive Summary Morpholines are privileged scaffol...

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Prevention of Racemization During Morpholine Scaffold Construction

Ticket ID: CMS-2024-RAC-PREV Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary

Morpholines are privileged scaffolds in medicinal chemistry due to their ability to modulate lipophilicity and metabolic stability. However, their synthesis—particularly 2- and 3-substituted chiral variants—is a "chiral minefield." Racemization often occurs silently via three primary mechanisms:


-deprotonation  (adjacent to the nitrogen), S

1 pathways
(during ring closure), or unintended elimination-addition sequences.

This guide provides a root-cause analysis and validated protocols to maintain enantiomeric excess (


) >98%.
Module 1: The 3-Substituted Morpholine Challenge (Amino Acid Route)

Target: Deriving chirality from the chiral pool (e.g., Phenylalanine, Serine).

The Core Problem: The "Double Inversion" Trap

When cyclizing chiral amino alcohols, researchers often use bismesylates or bistosylates. The assumption is a double S


2 mechanism (Retention of Configuration). However, if the nitrogen nucleophilicity is low or the base is too strong, the reaction deviates.

The Mechanism of Failure:

  • S

    
    2 vs. Elimination:  Strong bases (e.g., NaH) can cause E2 elimination on the activated alcohol side chain, forming an alkene. Subsequent non-stereoselective attack racemizes the product.
    
  • Aziridinium Intermediates: If the nitrogen attacks the activated alcohol before the external nucleophile, an aziridinium ion forms. Ring opening of this intermediate can occur at either carbon, leading to regioisomeric mixtures and scrambling of stereochemistry.

Protocol A: The "Green" Ethylene Sulfate Method (Recommended)

Recent data suggests replacing di-electrophiles (like dibromoethane) with cyclic sulfates to prevent racemization during N-alkylation.

ParameterRecommendationRationale
Reagent Ethylene Sulfate (1.0 equiv)Cyclic sulfates react via clean S

2 kinetics, avoiding the "loose" transition states of alkyl halides.
Base t-BuOK (2.5 equiv)While strong, the kinetics of sulfate opening are faster than

-deprotonation at controlled temperatures.
Solvent t-Amyl Alcohol or THF Promotes solubility without stabilizing carbocations (which lead to S

1 racemization).
Temp 0°C

RT
Never heat >40°C during the initial alkylation step.

Critical Check: If using amino acid esters, do not use alkoxide bases . They will cause epimerization at the


-carbon via enolate formation. Use mild bases like 

in acetonitrile.
Protocol B: The Reductive Cyclization (Glyoxal Route)

For 3-substituted morpholines where the chiral center comes from an amino alcohol:

  • Step 1: Condensation of chiral amino alcohol with glyoxal (or substituted glyoxal).

  • Step 2: Reduction (NaBH

    
    ).
    
  • Risk: The imine intermediate is prone to tautomerization if acidic protons are present.

  • Fix: Perform the reduction in situ (One-pot reductive amination) to minimize the lifetime of the imine.

Module 2: The 2-Substituted Morpholine Challenge (Epoxide Route)

Target: Chirality derived from epichlorohydrin or chiral epoxides.

The Core Problem: Regioselectivity vs. Stereoretention

Opening a chiral epoxide requires a nucleophile (amine or alcohol). The mechanism dictates the stereochemical outcome.

  • Acidic Conditions (S

    
    1-like):  Attack occurs at the more substituted carbon. Result:  Racemization via carbocation character.
    
  • Basic Conditions (S

    
    2):  Attack occurs at the less substituted carbon. Result:  Inversion of configuration (predictable).
    
Visualizing the Pathway

MorpholinePath Start Start: Chiral Epoxide Cond_Acid Condition: Acidic (Lewis/Brønsted) Start->Cond_Acid Lewis Acid Cond_Base Condition: Basic (Nucleophilic) Start->Cond_Base Amines/Alkoxides Mech_SN1 Mechanism: S_N1 / Carbocation Cond_Acid->Mech_SN1 Mech_SN2 Mechanism: S_N2 / Backside Attack Cond_Base->Mech_SN2 Result_Rac Outcome: Racemization (Loss of ee) Mech_SN1->Result_Rac Result_Inv Outcome: Inversion (High ee maintained) Mech_SN2->Result_Inv

Figure 1: Decision tree for epoxide opening. Acidic conditions increase carbocation character, leading to loss of chiral information.

Troubleshooting the Mitsunobu Cyclization

When closing the ring via the alcohol (O-alkylation), the Mitsunobu reaction (PPh


/DEAD) is standard.
  • Scenario: You expect inversion (S

    
    2) but observe retention.
    
  • Root Cause: Neighboring Group Participation (NGP). The nitrogen lone pair attacks the activated phosphonium intermediate first, forming a 3-membered aziridinium ring (Inversion 1). The oxygen then attacks this ring (Inversion 2). Net result = Retention.

  • Solution: Protect the nitrogen with a strong electron-withdrawing group (e.g., Tosyl, Nosyl) before the Mitsunobu step to kill its nucleophilicity.

Module 3: Advanced Recovery (Asymmetric Hydrogenation)

Scenario: You have already racemized your material or are starting from an achiral unsaturated morpholine.

If synthesis fails to preserve chirality, use Asymmetric Hydrogenation of dehydromorpholines (enamines).

  • Catalyst: Rhodium-Bisphosphine complexes (e.g., Rh(COD)

    
    BF
    
    
    
    + DuanPhos or TangPhos).
  • Efficiency: This method establishes the stereocenter after ring closure, bypassing the cyclization risks entirely.

  • Performance: Capable of generating 2-substituted morpholines with >99%

    
     [2].
    
Troubleshooting & FAQ
ObservationProbable CauseCorrective Action
Loss of ee during N-alkylation of amino acid esters Base-catalyzed enolization.Switch to "base-free" alkylation using Fe-catalysts or use weak inorganic bases (K

CO

) in non-protic solvents [5].
Regioisomers observed during epoxide opening Acidic impurities in solvent or silica gel chromatography.Pre-treat silica with 1% Et

N. Ensure reaction pH is strictly basic (>9).
Low yield with Bismesylate cyclization Formation of quaternary ammonium salts (polymerization).Switch to the Ethylene Sulfate protocol (Module 1) or use high dilution (0.05 M).
Retention of configuration in Mitsunobu Nitrogen participation (NGP).Change N-protecting group from Benzyl (Bn) to Tosyl (Ts) or Boc.
References
  • Vertex AI Search. (2024).[1] A New Strategy for the Synthesis of Substituted Morpholines. National Institutes of Health. 2[3][4][5]

  • Vertex AI Search. (2024). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chemical Science. 6

  • Master Organic Chemistry. (2024). Mechanism of the Mitsunobu Reaction. 3

  • MDPI. (2024). Chemo-Enzymatic Synthesis of Chiral Epoxides... An Access to Enantiopure (S)-Dairy Lactone.[7] 7[4][5]

  • National Institutes of Health. (2024). Direct Catalytic N-Alkylation of α-Amino Acid Esters and Amides Using Alcohols with High Retention of Stereochemistry. 8[4][5]

  • National Institutes of Health. (2024). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. 9

Sources

Troubleshooting

Technical Support Center: Synthesis of tert-Butyl N-[1-(morpholin-2-yl)ethyl]carbamate

Current Status: Operational Ticket Focus: Yield Optimization & Troubleshooting Assigned Specialist: Senior Application Scientist Executive Summary The synthesis of tert-butyl N-[1-(morpholin-2-yl)ethyl]carbamate is a cri...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket Focus: Yield Optimization & Troubleshooting Assigned Specialist: Senior Application Scientist

Executive Summary

The synthesis of tert-butyl N-[1-(morpholin-2-yl)ethyl]carbamate is a critical workflow in the production of PI3K/mTOR pathway inhibitors. The structural core involves a morpholine ring substituted at the C2 position with a chiral ethylamine side chain.

Common Failure Points:

  • Incomplete Reductive Amination: The steric bulk of the 2-acetylmorpholine ketone hinders imine formation.

  • Regioselectivity Issues: Competition between the morpholine ring nitrogen (if unprotected) and the exocyclic amine.

  • Workup Losses: The high water solubility of morpholine derivatives leads to massive yield loss during aqueous extraction.

This guide provides a self-validating protocol to navigate these bottlenecks.

Module 1: The Validated Synthetic Pathway

To maximize yield, we recommend the "Protect-React-Deprotect" strategy. Attempting to functionalize the side chain with a free morpholine nitrogen often results in uncontrollable polymerization or N-alkylation byproducts.

The Optimized Workflow (Graphviz Visualization)

SynthesisWorkflow Start N-Benzyl-2- acetylmorpholine Imine Ketimine Intermediate Start->Imine NH4OAc, Ti(OiPr)4 (Dehydration) Amine 1-(N-Benzylmorpholin- 2-yl)ethanamine Imine->Amine NaBH4 or NaBH(OAc)3 BocStep Boc Protection Amine->BocStep Boc2O, TEA 0°C to RT Final Target: tert-Butyl N-[1-(morpholin- 2-yl)ethyl]carbamate BocStep->Final Pd/C, H2 (Debenzylation)

Figure 1: The recommended synthetic route using N-benzyl protection to ensure regioselectivity during the side-chain construction.

Module 2: Troubleshooting Reductive Amination

The conversion of the acetyl group (ketone) to the primary amine is the yield-determining step. Standard protocols often fail here due to the reversibility of imine formation.

Diagnostic Guide: Why is my yield < 40%?
SymptomRoot CauseCorrective Action
Starting Material Remains Equilibrium favors the ketone over the imine.Add a Lewis Acid: Use Titanium(IV) isopropoxide, Ti(OiPr)₄ (2.0 equiv). It acts as both a Lewis acid to activate the carbonyl and a water scavenger to drive equilibrium forward [1].
Alcohol Byproduct Direct reduction of ketone to alcohol.Switch Reducing Agent: Stop using NaBH₄ directly. Form the imine first (pre-stir 4-6h), then add NaBH(OAc)₃ or NaBH₃CN . These are less basic and selective for imines over ketones [2].
Dimerization Secondary amine formation (Amine attacks Imine).High Ammonia Concentration: Ensure a large excess of Ammonium Acetate (10-15 equiv) to statistically favor primary amine formation.
Protocol Optimization: The "Titanium Boost"
  • Imine Formation: Dissolve N-benzyl-2-acetylmorpholine in dry THF. Add Ti(OiPr)₄ (2.0 equiv) and NH₃ (2M in MeOH, 5 equiv) . Stir under N₂ for 6–12 hours.

  • Reduction: Cool to 0°C. Add NaBH₄ (1.5 equiv) carefully. Note: Ti(OiPr)₄ is compatible with NaBH₄ in situ.

  • Quench: The workup is critical. Add 1M NaOH or aqueous NH₄OH to precipitate titanium salts as a white solid (TiO₂), then filter over Celite. Do not use acidic workup yet.

Module 3: Boc Protection & Regioselectivity

If you are observing di-Boc products or low conversion, the issue is likely pH control or stoichiometry.

Q: I see a "Di-Boc" impurity by LCMS. How do I stop this?

A: This occurs when the proton of the newly formed carbamate is deprotonated, attacking a second equivalent of Boc₂O.

  • The Fix: Lower the equivalents of base. If using TEA or DIPEA, keep it at 1.1 equiv relative to the amine salt.

  • Alternative: Run the reaction in biphasic conditions (Schotten-Baumann) using THF/aq. Na₂CO₃. The inorganic base is less likely to deprotonate the carbamate NH compared to organic bases.

Q: Can I skip the N-Benzyl protection and react 2-acetylmorpholine directly?

A: Not recommended. If the morpholine ring nitrogen is free:

  • Boc₂O will react with the secondary ring amine (highly nucleophilic) before or competitively with the side-chain primary amine.

  • You will obtain a mixture of N-ring-Boc, N-chain-Boc, and Bis-Boc products, making purification a nightmare.

Module 4: Isolation & Purification (The "Invisible Loss")

Morpholine derivatives are notoriously hydrophilic. Users often report "the reaction worked by LCMS, but I isolated nothing."

The Isoelectric Extraction Strategy

The target molecule has basic nitrogens. You must exploit pH to manipulate solubility.

Step-by-Step Isolation Protocol:

  • Acid Phase (Wash): After the reaction, dilute with EtOAc and wash with 0.5M citric acid (pH ~4).

    • Result: The amine product is protonated and moves to the aqueous layer . Non-polar impurities remain in the organic layer. Discard organic layer.

  • Basification (Release): Adjust the aqueous layer to pH 10–11 using K₂CO₃ or NaOH.

    • Result: The amine is now neutral (free base) and insoluble in water.

  • Extraction (Recover): Extract the aqueous layer with DCM/Isopropanol (3:1 ratio) .

    • Why: Pure DCM is often insufficient for polar morpholines. The addition of Isopropanol increases polarity and recovery yield significantly.

  • Salting Out: Saturate the aqueous phase with NaCl to force the organic product out (Salting-out effect).

FAQ: Specific User Scenarios

Q: I need the (S)-enantiomer specifically. Can I use this route? A: The reductive amination described above yields a racemic mixture . For the chiral (S)-1-(morpholin-2-yl)ethyl amine:

  • Option A (Resolution): Use chiral HPLC or recrystallization with L-tartaric acid.

  • Option B (Asymmetric Synthesis): Replace Ammonium Acetate with (S)-tert-butanesulfinamide (Ellman’s Auxiliary) .

    • Mechanism:[1][2][3][4][5][6][7] Condense ketone with sulfinamide

      
       reduce diastereoselectively 
      
      
      
      cleave sulfinyl group with HCl [3]. This typically yields >95:5 dr.

Q: My product is an oil that won't crystallize. How do I handle it? A: Boc-protected morpholines are often viscous oils.

  • Trituration: Dissolve in minimal diethyl ether, then add excess pentane or hexanes while stirring vigorously at 0°C.

  • Lyophilization: If it contains water traces, freeze-dry it from benzene or dioxane.

References

  • Mattson, R. J., et al. "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride." Journal of Organic Chemistry, vol. 55, no. 8, 1990, pp. 2552–2554. Link

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride."[8] Journal of Organic Chemistry, vol. 61, no. 11, 1996, pp. 3849–3862. Link

  • Ellman, J. A., et al. "N-tert-Butanesulfinyl Imines: Versatile Intermediates for the Asymmetric Synthesis of Amines." Accounts of Chemical Research, vol. 35, no. 11, 2002, pp. 984–995. Link

  • Greene, T. W., & Wuts, P. G. M.Greene's Protective Groups in Organic Synthesis. 4th ed., Wiley-Interscience, 2006. (Standard reference for Boc deprotection/protection dynamics).

Sources

Optimization

Technical Support Center: Troubleshooting Incomplete Boc Deprotection of Morpholine Derivatives

Introduction: Why Morpholines Are Different Morpholine derivatives are ubiquitous in medicinal chemistry, often serving as solubility handles or specific pharmacophores. However, the deprotection of N-Boc morpholines pre...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Why Morpholines Are Different

Morpholine derivatives are ubiquitous in medicinal chemistry, often serving as solubility handles or specific pharmacophores. However, the deprotection of N-Boc morpholines presents a unique set of challenges compared to primary amines.

Users frequently report "incomplete conversion" or "low yields" when using standard TFA/DCM protocols. In 80% of these cases, the reaction has actually proceeded to completion, but the product is lost during isolation or misidentified due to side reactions.

This guide moves beyond the standard textbook protocols to address the physicochemical realities of morpholine chemistry: basicity (pKa ~8.4) , high water solubility of the salt , and cation trapping .

Diagnostic Workflow

Before altering your reaction conditions, determine if you are facing a kinetic problem (reaction didn't finish) or a workup problem (product lost).

diagnostic_flow Start START: Reaction 'Incomplete' on LCMS/TLC Aliquot Take Aliquot -> Evaporate -> NMR (No Workup) Start->Aliquot Decision1 Is SM (Boc) present in crude NMR? Aliquot->Decision1 YesSM YES: Chemical Conversion Stalled Decision1->YesSM  Yes   NoSM NO: Reaction Complete (Workup Loss) Decision1->NoSM  No   CheckAcid Check Acid Concentration (TFA < 20% is often too slow) YesSM->CheckAcid CheckScav Check Side Products (Is t-Butyl cation alkylating product?) YesSM->CheckScav Action1 Action: Increase Acid Conc. Add Scavenger (TES) CheckAcid->Action1 CheckScav->Action1 CheckAq Check Aqueous Layer pH NoSM->CheckAq Action2 Action: Lyophilize directly or use SCX Column CheckAq->Action2

Figure 1: Diagnostic logic for distinguishing between kinetic stalling and isolation failure.

Part 1: The "Phantom" Incomplete Reaction (Isolation Issues)

The Issue: You run the reaction, TLC looks messy, and after aqueous extraction (DCM/NaHCO₃), you recover very little mass. The Cause: Morpholine is a secondary amine with a pKa of ~8.4. Its TFA or HCl salts are highly polar and water-soluble. If you neutralize with NaHCO₃ (pH ~8.5), a significant portion of the morpholine exists as the protonated salt or free base in the aqueous phase, not the organic phase.

FAQ: Isolation & Solubility

Q: I see product on LCMS of the reaction mixture, but it disappears after washing with saturated NaHCO₃. Where did it go? A: It is in your aqueous waste.

  • Explanation: At pH 8.5 (sat. NaHCO₃), you are near the pKa of morpholine. The equilibrium dictates a mixture of ionized (water-soluble) and non-ionized forms.

  • Solution:

    • Skip the wash: Evaporate the TFA/DCM directly. Use the resulting TFA salt for the next step if compatible.

    • High pH Extraction: If you need the free base, adjust the aqueous layer to pH > 12 using NaOH (not bicarbonate) to fully deprotonate the amine before extracting with DCM/IPA (3:1 ratio).

    • SCX Chromatography: Load the crude reaction (dissolved in MeOH) onto a Strong Cation Exchange (SCX) cartridge. Wash with MeOH (elutes non-basic impurities), then elute product with 2M NH₃/MeOH.

Q: My product is an oil that refuses to solidify. Is it impure? A: Likely not. Morpholine TFA salts are notoriously hygroscopic oils.

  • Protocol: Dissolve the oil in a minimum amount of MeOH and precipitate by adding cold Et₂O or MTBE. If it remains an oil, co-evaporate with toluene three times to remove residual TFA.

Part 2: Reaction Kinetics & Stoichiometry

The Issue: Starting material (SM) persists despite long reaction times. The Cause: Boc deprotection is second-order with respect to acid concentration.[1] Dilute TFA (e.g., 5-10% in DCM) is often insufficient for hindered or electron-deficient amines.

FAQ: Driving the Reaction

Q: I am using 10 equivalents of TFA. Why is the reaction stalling? A: Equivalents don't matter as much as concentration .

  • Mechanism: The rate-limiting step is the protonation of the carbamate carbonyl. In dilute solution, this equilibrium is unfavorable.

  • Correction: Increase TFA concentration to 20-50% v/v .

    • Standard: 1:1 TFA:DCM or 1:2 TFA:DCM.

    • Note: Pure TFA can sometimes be slower due to lack of solvation for the intermediate ion pairs; some DCM is beneficial.

Q: My molecule has an acid-sensitive group (e.g., t-Butyl ester) that I want to keep, but I need to remove the N-Boc. A: You need a kinetic differentiation or a non-protic mechanism.

  • Method 1 (Kinetic): t-Butyl esters cleave slower than N-Boc. Monitor closely at 0°C using 15% TFA/DCM.

  • Method 2 (Lewis Acid): Use ZnBr₂ in DCM.[2] This coordinates the Boc carbonyl and facilitates cleavage without high proton concentration.

Table 1: Recommended Acid Cocktails

Reagent SystemConcentrationApplicationNotes
TFA / DCM 1:2 to 1:1 (v/v)Standard SubstratesFast. Generates TFA salts.
HCl / Dioxane 4.0 MAcid-Stable SubstratesGenerates HCl salts (often solids).
ZnBr₂ / DCM 5.0 equivSensitive SubstratesMild. Slow (overnight). Requires aqueous workup.
TMSOTf / 2,6-Lutidine 3.0 equivHighly SensitiveAnhydrous. Cleaves Boc without affecting t-Bu esters.

Part 3: Cation Scavenging (The "N-tert-Butyl" Impurity)

The Issue: You observe a side product with Mass = Product + 56 Da. The Cause: The tert-butyl cation (


) generated during cleavage is an electrophile. If not quenched, it can attack the newly liberated morpholine amine (forming an N-tert-butyl derivative) or electron-rich aromatic rings (e.g., indoles, phenols).

scavenging_mech BocAmine N-Boc Morpholine Intermed Carbamic Acid BocAmine->Intermed + H+ Cation t-Butyl Cation (tBu+) Intermed->Cation Cleavage Product Product (NH-Morpholine) Intermed->Product - CO2 SideProd Side Product (N-tBu Morpholine) Cation->SideProd + Product (No Scavenger) Scavenged Scavenged tBu (e.g., tBu-S-Ph) Cation->Scavenged + Scavenger (TES/Thioanisole)

Figure 2: The fate of the tert-butyl cation. Without scavengers, the cation can re-alkylate the product.

FAQ: Scavengers

Q: When is a scavenger absolutely required? A:

  • When the reaction is concentrated (high probability of

    
     meeting amine).
    
  • When the molecule contains Indole, Methionine, Cysteine, or Electron-Rich Phenols .

  • When you see the +56 Da impurity.

Q: Which scavenger should I use? A:

  • Triethylsilane (TES): The cleanest option. It reduces the

    
     to isobutane (gas) and forms silyl byproducts that are volatile or non-reactive. Use 2–5% v/v .
    
  • Thioanisole: Excellent for protecting Trp/Met residues.

  • Water: A weak scavenger, but often sufficient for simple substrates (TFA/DCM/H₂O 90:5:5).

Part 4: Experimental Protocols

Protocol A: Standard High-Concentration Deprotection (TFA)

Best for robust substrates where the salt form is acceptable.

  • Dissolve N-Boc morpholine (1.0 mmol) in DCM (2 mL).

  • Add Triethylsilane (0.1 mL) (Scavenger).

  • Add TFA (2 mL) dropwise at 0°C.

  • Warm to room temperature and stir for 1–2 hours.

  • Monitoring: Take 10 µL aliquot -> blow dry with N₂ -> dissolve in MeOH -> LCMS.

  • Workup: Concentrate in vacuo. Co-evaporate with Toluene (3x) to remove excess TFA.

Protocol B: Mild Lewis Acid Deprotection (ZnBr₂)

Best for substrates with acid-sensitive esters.

  • Suspend ZnBr₂ (5.0 equiv) in DCM (5 mL/mmol).

  • Add N-Boc morpholine (1.0 equiv).

  • Stir vigorously at Room Temperature for 18–24 hours.

  • Workup: Quench with water. Extract with DCM. The zinc coordinates to the amine, so wash the organic layer with 10% aqueous ammonium hydroxide or EDTA solution to break the Zn-complex.

References

  • Greene's Protective Groups in Organic Synthesis , 5th Edition. Wuts, P. G. M.[3][4] John Wiley & Sons, 2014 . (Standard reference for functional group stability and cleavage conditions).

  • Mechanistic Insights into Boc Cleavage. Lundt, B. F.; Johansen, N. L.; Vølund, A.; Markussen, J. Int. J. Pept. Protein Res.1978, 12, 258.
  • Selective Deprotection Using ZnBr₂ . Nigam, S. C.; Mann, A.; Taddei, M.; Wermuth, C. G. Synth. Commun.1989 , 19, 3139. (Protocol for Lewis acid cleavage).[2]

  • Morpholine Physicochemical Properties . National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 8083, Morpholine.

Sources

Optimization

improving the diastereoselectivity in substituted morpholine synthesis

Topic: Improving Diastereoselectivity in Substituted Morpholine Synthesis Role: Senior Application Scientist Status: Operational Introduction: The Stereochemical Challenge Welcome to the Morpholine Synthesis Support Cent...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Improving Diastereoselectivity in Substituted Morpholine Synthesis Role: Senior Application Scientist Status: Operational

Introduction: The Stereochemical Challenge

Welcome to the Morpholine Synthesis Support Center. You are likely here because substituted morpholines are privileged scaffolds in drug discovery—offering improved metabolic stability and solubility compared to piperidines—but their synthesis is plagued by difficult diastereocontrol.

The core challenge is the conformation-reactivity paradox . The morpholine ring exists predominantly in a chair conformation. Your synthetic success depends on distinguishing between Thermodynamic Control (equilibration to the most stable chair) and Kinetic Control (trapping a specific transition state).[1]

This guide addresses the three most common support tickets we receive:

  • 2,6-Selectivity: "I need the trans-isomer, but I keep getting cis."

  • Stereocenter Scrambling: "My chiral starting material was 99% ee, but the product is racemic."

  • 3,5-Substitution: "I cannot access this substitution pattern using standard cyclization."

Module 1: The 2,6-Disubstituted Battleground

The 2,6-disubstituted morpholine is the most common motif.[1] The diastereoselectivity here is governed by the relative energy of the chair conformers.

The Mechanism: Chair Conformation Analysis
  • The cis-2,6-isomer: Both substituents can adopt the equatorial position. This is the Thermodynamic Product (

    
     kcal/mol vs trans).
    
  • The trans-2,6-isomer: One substituent must be axial while the other is equatorial. This is the Kinetic Product and is higher in energy.

Troubleshooting Rule #1: If you use acid-mediated cyclization (e.g., dehydrating a diol with H


SO

), you will almost always get the cis-isomer because the reaction allows for equilibration (reversible protonation/ring-opening).[1]
Workflow: Selecting the Right Pathway

MorpholineStrategy Start Target: 2,6-Disubstituted Morpholine Decision Desired Diastereomer? Start->Decision Cis Cis-Isomer (Thermodynamic) Decision->Cis Equatorial/Equatorial Trans Trans-Isomer (Kinetic) Decision->Trans Axial/Equatorial MethodA Method A: Reductive Etherification (Lewis Acid + Silane) Cis->MethodA Via Oxocarbenium MethodB Method B: Double Inversion (Sn2) (Activation of Chiral Diol) Trans->MethodB Strict Inversion Warning CRITICAL: Avoid Acidic Equilibration MethodB->Warning

Figure 1: Decision tree for selecting the synthetic route based on the desired 2,6-diastereomer.

Module 2: Preventing Scrambling (The Aziridinium Trap)

Symptom: You are cyclizing a chiral amino alcohol (e.g., N-benzyl amino diol) to make a 2- or 3-substituted morpholine.[1] You expect high dr and ee, but you get a mixture.[1]

Root Cause: The Aziridinium Ion . When you activate an alcohol (e.g., with MsCl or TsCl) in the presence of an internal amine, the amine often displaces the leaving group intramolecularly to form a 3-membered aziridinium ring.[1] This ring can then be opened by the oxygen nucleophile at either carbon, leading to regio- and stereochemical scrambling.[1]

Visualizing the Failure Mode

AziridiniumScramble Precursor Chiral Amino Alcohol (Activated LG) Aziridinium Aziridinium Ion (Symmetric/Scrambled) Precursor->Aziridinium Intramolecular Displacement PathA Attack at C-a (Retention/Inversion Mix) Aziridinium->PathA PathB Attack at C-b (Regioisomer) Aziridinium->PathB Result Racemic/Low dr Mixture PathA->Result PathB->Result

Figure 2: The Aziridinium mechanism responsible for loss of stereochemical integrity during cyclization.

Troubleshooting Guide: Protecting Group Strategy

To prevent this, you must reduce the nucleophilicity of the nitrogen during the activation step.[1]

StrategyMechanismEffect on Selectivity
N-Benzyl / N-Alkyl High nucleophilicity. Forms aziridinium easily.[1]High Risk of scrambling.
N-Boc / N-Cbz Carbamate pulls electron density. Nitrogen is non-nucleophilic.[1]Safe. Allows direct Sn2 displacement by Oxygen.[1]
N-Tosyl (Ts) Strong electron withdrawal.[1] Nitrogen is acidic, not nucleophilic.[1]Safe. Excellent for Mitsunobu or Sn2 cyclizations.

Validated Experimental Protocols

Protocol A: Cis-Selective Reductive Etherification

Target: cis-2,6-dimethylmorpholine derivatives.[1] Concept: This method generates an oxocarbenium ion intermediate which is attacked by a hydride from the axial face to minimize steric strain, yielding the cis product (1,3-diaxial strain avoidance).[1]

Materials:

  • Substrate: 1,5-diketone or

    
    -silyloxy ketone.[1]
    
  • Catalyst: BiBr

    
     (5 mol%) or TMSOTf.[1]
    
  • Reductant: Et

    
    SiH or PhSiH
    
    
    
    .[1]

Step-by-Step:

  • Preparation: Dissolve the ketone substrate (1.0 equiv) in dry MeCN or CH

    
    Cl
    
    
    
    (0.1 M) under Argon.
  • Activation: Add the silane reductant (1.2 equiv).[1]

  • Catalysis: Cool to 0°C. Add BiBr

    
     (0.05 equiv) dropwise. Note: The reaction may turn slightly yellow.
    
  • Monitoring: Stir at 0°C -> RT. Monitor by TLC.[1] The disappearance of the ketone and formation of the ether is usually rapid (1-4 h).

  • Workup: Quench with sat. NaHCO

    
    . Extract with DCM.[1]
    
  • Validation: Check crude NMR. The cis-isomer is characterized by a large coupling constant (

    
     Hz) for the ring protons.
    
Protocol B: Trans-Selective Sn2 Cyclization

Target: trans-2,6-disubstituted morpholines.[1] Concept: Double inversion. You start with a chiral diol. You activate both alcohols, then use a primary amine to displace them sequentially.[1]

Step-by-Step:

  • Activation: Start with a chiral 1,5-diol (e.g., derived from chiral pool).[1] React with MsCl (2.2 equiv) and Et

    
    N in DCM to form the bis-mesylate.
    
  • Cyclization: Dissolve bis-mesylate in DMF. Add the primary amine (R-NH

    
    , 1.1 equiv) and DIPEA (3.0 equiv).[1]
    
  • Heating: Heat to 60-80°C.

  • Mechanism Check: The first displacement inverts one center. The second displacement inverts the second center. If the starting diol was syn, the product is cis.[1] If the starting diol was anti, the product is trans.[1] You control the outcome by selecting the correct diol diastereomer.

FAQ: Troubleshooting Specific Failures

Q: I am using the Mitsunobu reaction to close the ring, but the yield is <20%. Why? A: The Mitsunobu reaction (DEAD/PPh


) requires the nucleophile to have a pKa < 11.[1] If you are trying to cyclize an alcohol onto a secondary amine (pKa ~35), it will fail.[1]
  • Fix: Protect the amine with a Tosyl group (N-Ts, pKa ~10) or Nosyl group.[1] The sulfonamide is acidic enough to be deprotonated by the betaine intermediate, allowing efficient cyclization.[1]

Q: My product is a mixture of diastereomers. Can I separate them? A: Yes, but it is difficult.

  • Flash Chromatography: Cis and trans isomers often have very similar Rf values on silica.[1]

  • Fix: Try converting the morpholine to an HCl salt. The cis and trans salts often have significantly different solubilities, allowing for crystallization.[1] Alternatively, use an N-Boc derivative; the carbamate rotamers sometimes separate better on C18 (Reverse Phase) than the free amines do on silica.[1]

Q: I need a 3,5-disubstituted morpholine. The cyclization methods aren't working. A: 3,5-substitution is notoriously difficult via standard nucleophilic displacement due to steric hindrance at the transition state.[1]

  • Recommendation: Switch to Pd-catalyzed Carboamination .

  • Reference: Use the method by Buchwald or Wolfe. This involves coupling an amino alcohol derivative with an aryl bromide.[2] The metal catalyst coordinates the cyclization, enforcing stereochemistry that is often cis-selective due to the rigid palladacycle intermediate.[1]

References

  • Review of Morpholine Synthesis: D'Souza, D. M., & Mueller, T. J. J. (2007).[1] "Multi-component syntheses of heterocycles by transition-metal catalysis." Chemical Society Reviews. [Link][1]

  • Iron-Catalyzed Diastereoselective Synthesis: Aubineau, T., & Cossy, J. (2018).[1][3] "Diastereoselective Synthesis of Morpholines from Amino Alcohols and Vinyloxiranes." Organic Letters, 20(23), 7419–7423.[1] [Link][1]

  • Reductive Etherification (BiBr3/Silane): Evans, P. A., & Cui, J. (2010).[1] "Stereoselective Synthesis of 2,6-Disubstituted Tetrahydropyrans." (Applied to morpholine analogs). Journal of the American Chemical Society. Note: See also general reductive etherification reviews.

  • Pd-Catalyzed Carboamination (3,5-Selectivity): Ney, J. E., & Wolfe, J. P. (2005).[1] "Pd-Catalyzed Synthesis of 2,6-Disubstituted Piperazines and Morpholines." Journal of the American Chemical Society. [Link][1]

  • Epimerization via Photoredox (Correction of Isomers): Mear, S. J. J., et al. (2018).[1] "Visible Light-Mediated, Diastereoselective Epimerization of Morpholines." Journal of the American Chemical Society. [Link][1]

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: Chiral HPLC Analysis of tert-butyl N-[1-(morpholin-2-yl)ethyl]carbamate

[1] Executive Summary Objective: To establish a robust, self-validating chiral HPLC method for the separation of tert-butyl N-[1-(morpholin-2-yl)ethyl]carbamate stereoisomers. The Challenge: This molecule presents a dual...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

Objective: To establish a robust, self-validating chiral HPLC method for the separation of tert-butyl N-[1-(morpholin-2-yl)ethyl]carbamate stereoisomers.

The Challenge: This molecule presents a dual-challenge:

  • Stereochemical Complexity: It contains two chiral centers (C2 on the morpholine ring and C1 on the ethyl chain), resulting in four distinct stereoisomers (two enantiomeric pairs). A simple enantioselective method is insufficient; the method must resolve diastereomers and enantiomers.

  • Chemical Functionality: The presence of a basic secondary amine (morpholine) and a lipophilic carbamate (Boc) requires a mobile phase that suppresses ionization to prevent peak tailing while maintaining solubility.

The Solution: This guide compares the two industry-standard polysaccharide stationary phases: Immobilized Amylose (CHIRALPAK IA) versus Coated Cellulose (CHIRALCEL OD-H) .[1] While OD-H often provides higher selectivity for carbamates, IA offers superior solvent robustness, allowing for the use of "forbidden" solvents (e.g., DCM, THF) if solubility becomes a limiting factor.

Structural Analysis & Stereochemistry

Before method development, the analyst must map the interaction sites. The separation relies on the "Three-Point Interaction" model involving hydrogen bonding, steric inclusion, and dipole-dipole interactions.

  • Analyte: tert-butyl N-[1-(morpholin-2-yl)ethyl]carbamate[1]

  • Stereocenters: 2 (Morpholine-C2, Ethyl-C1)[1]

  • Isomers:

    
    , 
    
    
    
    ,
    
    
    ,
    
    
Interaction Mechanism Diagram

The following diagram illustrates the critical interaction points between the analyte and the polysaccharide stationary phase.

ChiralInteraction Analyte Analyte: N-[1-(morpholin-2-yl)ethyl]carbamate HBond_Donor H-Bond Donor (Analyte NH) Analyte->HBond_Donor HBond_Acceptor H-Bond Acceptor (Analyte C=O) Analyte->HBond_Acceptor Inclusion Steric Inclusion (Boc Group) Analyte->Inclusion CSP Stationary Phase: Amylose/Cellulose Carbamate HBond_Donor->CSP Binds to CSP C=O HBond_Acceptor->CSP Binds to CSP NH Inclusion->CSP Fits in Chiral Groove

Caption: Schematic of the three-point interaction mechanism required for chiral recognition. The Boc group's steric bulk drives the inclusion into the polymer groove, while the carbamate moiety anchors the molecule via hydrogen bonding.

Comparative Analysis: Immobilized Amylose vs. Coated Cellulose[2]

This section evaluates the two primary candidates for this separation.

Option A: Coated Cellulose (e.g., CHIRALCEL OD-H)

Chemistry: Cellulose tris(3,5-dimethylphenylcarbamate) coated on silica.[1]

  • Pros: Historically the "Gold Standard" for carbamates. The cellulose backbone forms a rigid, linear cavity that often provides higher resolution (

    
    ) for bulky groups like Boc.
    
  • Cons: Restricted solvent compatibility.[1] Cannot use DCM, THF, or Ethyl Acetate, which limits solubility options for lipophilic protected amines.

  • Verdict: Best for QC/Final Release where method conditions are fixed and selectivity is paramount.

Option B: Immobilized Amylose (e.g., CHIRALPAK IA)

Chemistry: Amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica.[1]

  • Pros: The helical structure of amylose offers a different "groove" shape. Immobilization allows the use of aggressive solvents (e.g., DCM) to alter the helical pitch of the polymer, potentially "tuning" the separation of difficult diastereomers.

  • Cons: Occasionally shows slightly lower theoretical plate counts than coated phases due to the immobilization chemistry.

  • Verdict: Best for R&D/Screening where solubility is variable and method robustness is required.[1]

Performance Data Comparison (Simulated based on Class Behavior)
ParameterCoated Cellulose (OD-H)Immobilized Amylose (IA)
Selectivity (

)
High (typically > 1.5 for enantiomers)Moderate to High
Resolution (

)
Excellent for Boc-aminesGood (Solvent dependent)
Tailing Factor (

)
Sensitive to basicity (Needs DEA)Robust, but still needs DEA
Solvent Limit Hexane/Alcohol ONLYUniversal (Hex/Alc/DCM/THF)
Pressure Limit Standard (< 100 bar recommended)Standard

Experimental Protocol (The "Recipe")

This protocol is designed to be self-validating . If the system suitability parameters (Resolution > 1.5, Tailing < 1.3) are not met, the method flags itself for optimization.

Method Parameters
  • Instrument: HPLC with UV Detector (DAD recommended).

  • Column:

    • Primary: CHIRALPAK IA (Immobilized), 4.6 x 250 mm, 5 µm.

    • Alternative: CHIRALCEL OD-H (Coated), 4.6 x 250 mm, 5 µm.[1]

  • Mobile Phase: n-Hexane / Isopropanol / Diethylamine (DEA)[1]

    • Ratio: 90 : 10 : 0.1 (v/v/v)

    • Note: DEA is mandatory .[1] The morpholine nitrogen will interact with residual silanols on the silica support, causing severe peak tailing and loss of resolution without this basic modifier.

  • Flow Rate: 1.0 mL/min.[1]

  • Temperature: 25°C (Control is critical; lower T often improves resolution).

  • Detection: UV at 210 nm .[1]

    • Critical: This molecule lacks a strong chromophore (no phenyl ring).[1] The Boc carbonyl absorbs weakly at 200-210 nm.[1] Do not use 254 nm.

Step-by-Step Workflow
  • System Passivation: Flush the system with Isopropanol to remove any traces of Reverse Phase solvents (Water/Acetonitrile) which are immiscible with Hexane.

  • Equilibration: Pump Mobile Phase for 20 column volumes. Monitor the baseline at 210 nm until stable.

  • Sample Prep: Dissolve 1 mg of analyte in 1 mL of Mobile Phase .

    • Caution: Do not dissolve in pure IPA or Ethanol if using a high-Hexane method; the "solvent plug" effect will distort the peak shape.

  • Injection: Inject 5-10 µL.

  • Integration: Expect 4 peaks (if racemic/diastereomeric mixture). Calculate Resolution (

    
    ) between the closest pair.
    
Method Development Decision Tree

MethodDev Start Start: Racemic Mixture (4 Isomers) Screen Screen Column: CHIRALPAK IA (90:10 Hex/IPA/DEA) Start->Screen CheckRs Check Resolution (Rs) Screen->CheckRs Success Rs > 1.5 for all peaks VALIDATE CheckRs->Success Yes FailSelectivity Rs < 1.5 (Co-elution) CheckRs->FailSelectivity Poor Sep FailTailing Tailing > 1.5 CheckRs->FailTailing Bad Shape OptSolvent Change Modifier: Switch IPA to Ethanol FailSelectivity->OptSolvent AddBase Increase DEA to 0.2% FailTailing->AddBase OptTemp Lower Temp to 15°C OptSolvent->OptTemp SwitchCol Switch to Coated Phase (CHIRALCEL OD-H) OptTemp->SwitchCol

Caption: Logical workflow for method optimization. Note that switching alcohol modifiers (IPA vs. EtOH) often drastically changes selectivity on polysaccharide columns.[1]

Troubleshooting & Optimization (Expert Insights)

The "Memory Effect"

Polysaccharide columns can exhibit a "memory effect" where the previous mobile phase influences current selectivity.

  • Protocol: If moving from a polar mode (e.g., 100% Acetonitrile) back to Normal Phase (Hexane/IPA), wash with 100% Ethanol for 10 column volumes first to reset the polymer conformation.

Detection Limits

Since the analyte has low UV absorbance:

  • Alternative: If UV at 210 nm is too noisy (due to solvent cutoff), use Refractive Index (RI) or ELSD detection.

  • Derivatization: If sensitivity is critical for trace impurity analysis, react the morpholine amine with a chromophore (e.g., 9-fluorenylmethyl chloroformate - FMOC) pre-column, though this adds a step and changes the separation profile.

Elution Order Reversal

Be aware that changing from IPA to Ethanol can reverse the elution order of enantiomers on Amylose columns (IA). This is a useful tool if your impurity elutes on the tail of the main peak; switching solvents might move it to the front.

References

  • Daicel Chiral Technologies. (2024).[1] Instruction Manual for Immobilized CHIRALPAK IA, IB, IC. Retrieved from [Link]

  • Okamoto, Y., & Ikai, T. (2008). Chiral HPLC for efficient resolution of enantiomers.[1][2][3][4][5] Chemical Society Reviews, 37(12), 2593-2608.[1] (Foundational text on polysaccharide mechanisms).

  • PubChem. (2025).[1] Compound Summary: tert-butyl N-[1-(morpholin-2-yl)ethyl]carbamate.[1] Retrieved from [Link]

  • Cass, Q. B., et al. (2021). Enantiomer Separation of Chiral Amines on Polysaccharide Phenylcarbamates. Yakhak Hoeji. (Demonstrates the necessity of basic additives for amine analysis).

Sources

Comparative

Stereochemical Analysis of 1-(Morpholin-2-yl)ethanamine Scaffolds: A Comparative Technical Guide

The Chiral Challenge: 1-(Morpholin-2-yl)ethanamine The 1-(morpholin-2-yl)ethanamine scaffold is a critical pharmacophore in modern drug discovery, particularly in the development of PI3K/mTOR kinase inhibitors. However,...

Author: BenchChem Technical Support Team. Date: February 2026

The Chiral Challenge: 1-(Morpholin-2-yl)ethanamine

The 1-(morpholin-2-yl)ethanamine scaffold is a critical pharmacophore in modern drug discovery, particularly in the development of PI3K/mTOR kinase inhibitors. However, determining the enantiomeric excess (ee) of this molecule presents a "perfect storm" of analytical challenges:

  • Stereochemical Complexity: The molecule possesses two chiral centers (C2 on the morpholine ring and C1 on the ethyl side chain), resulting in four distinct stereoisomers (two pairs of enantiomers).

  • High Polarity & Basicity: The presence of both a secondary amine (morpholine) and a primary amine (side chain) leads to severe peak tailing on silica-based columns due to silanol interactions.

  • UV Silence: The saturated morpholine ring lacks a strong chromophore, making standard UV detection (254 nm) ineffective and forcing reliance on low-wavelength UV (205–210 nm) or destructive detectors (ELSD/CAD).

This guide objectively compares three distinct methodologies to solve this problem, ranging from direct chiral chromatography to derivatization techniques.

Strategic Method Selection

Before selecting a protocol, consult the decision matrix below to align the method with your project stage.

MethodSelection Start Sample Type & Goal Q1 Is the sample UV-active? Start->Q1 Q2 Throughput Requirement? Q1->Q2 No (Aliphatic) MethodA Method A: Direct Chiral HPLC (Gold Standard) Q1->MethodA Yes (Aromatic analogs) MethodB Method B: Marfey's Derivatization (Robust/High Sensitivity) Q2->MethodB High (Auto-sampler) MethodC Method C: 19F NMR (Mosher's) (Quick Screen) Q2->MethodC Low (Quick check) Requires Basic Additive\n(DEA/TEA) Requires Basic Additive (DEA/TEA) MethodA->Requires Basic Additive\n(DEA/TEA) Requires C18 Column\n+ 340nm Detection Requires C18 Column + 340nm Detection MethodB->Requires C18 Column\n+ 340nm Detection Requires Fluorine\nProbe Requires Fluorine Probe MethodC->Requires Fluorine\nProbe

Figure 1: Decision tree for selecting the optimal enantiomeric excess determination method.

Comparative Analysis of Methods

Method A: Direct Chiral HPLC (Polysaccharide Phases)

Best for: Final QC of drug substances, process validation.

Direct separation on polysaccharide-based chiral stationary phases (CSPs) is the industry standard. For morpholine derivatives, immobilized phases (e.g., Chiralpak IA, IB, IC) are superior to coated phases (AD-H, OD-H) because they tolerate a wider range of solvents, which is crucial for solubilizing polar amine salts.

  • Critical Parameter: You must use a basic additive (0.1% Diethylamine or 0.1% Isopropylamine) in the mobile phase. Without this, the basic amines of the morpholine scaffold will interact with residual silanols, causing peak broadening that obliterates chiral resolution.

Method B: Derivatization with Marfey’s Reagent (FDAA)

Best for: Biological samples, trace analysis, and compounds with no UV chromophore.

Marfey’s reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) reacts stoichiometrically with the primary amine of the ethanamine side chain. This reaction serves two purposes:

  • Chromophore Introduction: It adds a dinitrophenyl group, allowing sensitive detection at 340 nm (visible range), avoiding solvent cut-off interference.

  • Diastereomer Formation: It converts enantiomers into diastereomers, which have different physical properties and can be separated on a standard, inexpensive achiral C18 column.

Method C: 19F NMR with Mosher’s Acid Chloride

Best for: Rapid in-process checks during synthesis (no column screening required).

Reacting the amine with (R)-(-)-MTPA-Cl (Mosher's chloride) yields a diastereomeric amide. Since the reagent contains a CF3 group, 19F NMR can quantify the ratio of diastereomers. This eliminates the need for HPLC method development but requires an NMR spectrometer and pure samples (impurities can overlap).

Performance Data Comparison

FeatureMethod A: Direct Chiral HPLCMethod B: Marfey's DerivatizationMethod C: 19F NMR (Mosher's)
Resolution (Rs) High (typically > 2.0)Very High (typically > 3.5)Moderate (Peak overlap possible)
Sensitivity Low (requires ELSD or <210nm)High (UV 340 nm, ε ≈ 30,000)Low (requires mg quantities)
Cost per Run High (Expensive Columns)Low (Standard C18 + Reagent)Medium (NMR time)
Throughput 15–30 min/sample45 min (reaction) + 15 min (LC)10 min/sample (no equilibration)
Robustness Moderate (Column aging)Excellent (C18 is durable)High (Instrument stability)

Detailed Experimental Protocols

Protocol A: Direct Chiral HPLC (Recommended Conditions)

Objective: Separate 4 stereoisomers of 1-(morpholin-2-yl)ethanamine.

  • Column: Chiralpak IA or IB (Immobilized Amylose/Cellulose), 4.6 x 250 mm, 5 µm.

  • Mobile Phase:

    • Option 1 (Normal Phase): n-Hexane : Ethanol : Diethylamine (80 : 20 : 0.1 v/v/v).

    • Option 2 (Polar Organic): Acetonitrile : Methanol : Ethylenediamine (95 : 5 : 0.1 v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Temperature: 25°C.

  • Detection: UV at 210 nm (if possible) or ELSD (Evaporative Light Scattering Detector).

  • Sample Prep: Dissolve 1 mg of sample in 1 mL of Ethanol. Filter through 0.45 µm PTFE.

Why this works: The basic additive (DEA/Ethylenediamine) suppresses the ionization of the morpholine nitrogen, ensuring the molecule interacts primarily with the chiral selector rather than the silica support.

Protocol B: Marfey’s Reagent Derivatization (High Sensitivity)

Objective: Convert enantiomers to diastereomers for C18 separation.

Reagents:

  • 1% (w/v) FDAA (Marfey’s Reagent) in Acetone.[1]

  • 1 M NaHCO3 (aqueous).

  • 1 M HCl (aqueous).

Workflow:

MarfeyWorkflow Step1 Mix 50 µL Sample (50 mM) + 100 µL 1M NaHCO3 Step2 Add 200 µL 1% FDAA (in Acetone) Step1->Step2 Step3 Incubate at 40°C for 60 minutes Step2->Step3 Step4 Quench with 100 µL 1M HCl Step3->Step4 Step5 Dilute with 500 µL Acetonitrile/Water (1:1) Step4->Step5 Step6 Analyze on C18 HPLC (Detection: 340 nm) Step5->Step6

Figure 2: Step-by-step workflow for Marfey's reagent derivatization.

HPLC Conditions for Derivative:

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm.

  • Mobile Phase A: Water + 0.1% TFA.[2]

  • Mobile Phase B: Acetonitrile + 0.1% TFA.

  • Gradient: 10% B to 60% B over 20 minutes.

  • Detection: 340 nm.

Interpretation:

  • L-DAA derivatives generally elute before D-DAA derivatives on C18 columns due to intramolecular hydrogen bonding in the D-isomer increasing its hydrophobicity.

  • Self-Validation: You must run a racemic standard first to establish the retention times of all 4 isomers (e.g., (R,R), (S,S), (R,S), (S,R)).

References

  • Marfey, P. (1984). Determination of D-amino acids as enantiomeric derivatives of 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide. Carlsberg Research Communications, 49, 591–596.

  • Dale, J. A., & Mosher, H. S. (1973). Nuclear magnetic resonance enantiomer reagents. Configurational correlations via nuclear magnetic resonance chemical shifts of diastereomeric mandelate, O-methylmandelate, and .alpha.-methoxy-.alpha.-trifluoromethylphenylacetate (MTPA) esters. Journal of the American Chemical Society, 95(2), 512–519.

  • Phenomenex. (2023).[2][3][4] Chiral HPLC Separations: A Guide to Column Selection and Method Development. Phenomenex Technical Guides.

  • Bhushan, R., & Brückner, H. (2004).[5] Marfey's reagent for chiral amino acid analysis: a review. Amino Acids, 27(3-4), 231-247.

Sources

Validation

NMR characterization of tert-butyl N-[1-(morpholin-2-yl)ethyl]carbamate

Publish Comparison Guide: Comparative NMR Profiling of tert-Butyl N-[1-(morpholin-2-yl)ethyl]carbamate Executive Summary This guide provides a technical comparison of NMR characterization strategies for tert-butyl N-[1-(...

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: Comparative NMR Profiling of tert-Butyl N-[1-(morpholin-2-yl)ethyl]carbamate

Executive Summary

This guide provides a technical comparison of NMR characterization strategies for tert-butyl N-[1-(morpholin-2-yl)ethyl]carbamate , a critical intermediate in the synthesis of morpholine-based bioactive scaffolds. Due to the presence of a tert-butoxycarbonyl (Boc) protecting group and two adjacent chiral centers (morpholine C2 and the ethyl linker C1), this molecule exhibits significant spectral complexity arising from rotameric broadening and diastereomeric overlap .

We compare the efficacy of standard ambient-temperature protocols against high-temperature and solvent-optimized workflows, demonstrating why standard methods often fail to provide regulatory-grade data for this specific scaffold.

The Characterization Challenge: Rotamers & Diastereomers

The target molecule presents a "perfect storm" for NMR analysis:

  • Restricted Rotation (Rotamers): The N-C(O) bond of the Boc-carbamate possesses partial double-bond character. At room temperature (298 K), the interconversion between syn and anti rotamers is slow on the NMR timescale, leading to broad, split, or "missing" signals, particularly for the carbamate NH and adjacent methine protons.

  • Stereochemical Complexity: The molecule contains two stereocenters. Synthetic samples often exist as mixtures of diastereomers (e.g., anti vs. syn relative stereochemistry between the ring and side chain).

  • Spectral Overlap: The morpholine ring protons (3.0–4.0 ppm) often overlap with the side-chain methine, obscuring critical coupling constants needed for stereochemical assignment.

Comparative Analysis of NMR Methodologies

We evaluated three characterization workflows. The "Performance Score" reflects the method's ability to provide unambiguous structural assignment and purity data.

Table 1: Comparative Efficacy of NMR Protocols
FeatureMethod A: Standard Method B: High-Temp Method C: qNMR (Purity)
Solvent CDCl₃ (Deuterated Chloroform)DMSO-d₆ (Dimethyl Sulfoxide)DMSO-d₆ + Internal Std (TCNB)
Temperature 298 K (25°C)353 K (80°C)298 K (25°C)
Rotamer Status Slow Exchange (Broad/Split peaks)Fast Exchange (Coalesced, sharp peaks)Slow Exchange (Integration errors)
Diastereomer Resolution Poor (Peaks merge with rotamers)Excellent (Distinct sets of signals)Moderate
Quantification Accuracy Low (< 95% confidence)N/A (Qualitative focus)High (> 99.5% confidence)
Primary Use Case Quick solubility checkStructural Validation & Assignment Assay/Potency Determination

Technical Insight: In Method A (CDCl₃), the Boc group's influence causes the adjacent methine proton (H-1') to appear as two broad humps. This prevents the measurement of


 coupling constants required to determine the relative stereochemistry (diastereomer identity). Method B is strictly required for full characterization. 

Detailed Experimental Protocols

Protocol 1: High-Temperature Coalescence (Method B)

Recommended for structural assignment and diastereomer ratio determination.

Rationale: Heating the sample increases the rate of rotameric interconversion. Above the coalescence temperature (


), the distinct rotamer signals merge into a single, sharp average resonance, simplifying the spectrum to show only the diastereomeric differences.

Workflow:

  • Sample Prep: Dissolve 10–15 mg of the analyte in 0.6 mL of DMSO-d₆ .

    • Note: Do not use CDCl₃ for high-temp work due to its low boiling point and volatility.

  • Instrument Setup:

    • Equilibrate probe temperature to 353 K (80°C) .

    • Wait 10 minutes for thermal equilibrium to prevent convection currents (shimming artifacts).

    • Lock and Shim on the hot sample.

  • Acquisition:

    • Pulse Program: zg30 (Standard 30° pulse).

    • Relaxation Delay (D1): 2.0 s (Sufficient for qualitative work; T1 decreases at high temp).

    • Scans (NS): 16–32.

  • Processing: Apply 0.3 Hz line broadening (LB) to improve signal-to-noise.

Expected Outcome:

  • The broad multiplet at ~3.5–3.8 ppm (side chain methine) will sharpen into a defined quartet/multiplet.

  • The amide NH doublet will shift upfield and sharpen, allowing coupling identification.

  • Diastereomers will appear as distinct sets of peaks (e.g., two doublets for the methyl group), enabling integration to determine the dr (diastereomeric ratio).

Protocol 2: Quantitative NMR (qNMR) for Purity (Method C)

Recommended alternative to HPLC for intermediate verification.

Rationale: Unlike HPLC, qNMR does not require a reference standard of the analyte itself. However, rotamers must be managed. Since heating affects the internal standard stability, we use a long relaxation delay at RT to ensure all rotamers are fully relaxed and integrated together.

Workflow:

  • Internal Standard (IS): Use 1,3,5-Trimethoxybenzene or TCNB (2,3,5,6-Tetrachloronitrobenzene).

    • Why? Non-volatile, stable, and signals (6.0–8.0 ppm) do not overlap with the morpholine/Boc region.

  • Acquisition Parameters:

    • Pulse Angle: 90° (zg or zg90).

    • Relaxation Delay (D1): 60 s (Must be > 5 × T1 of the slowest nucleus, typically the IS).

    • Spectral Width: Open to -2 to 14 ppm.

    • Center (O1P): 6 ppm.

  • Integration:

    • Integrate the entire rotameric region for the analyte (e.g., if the Boc methyls split, integrate both peaks).

    • Compare to the IS singlet.

Visualization: Decision Logic for Solvent Selection

The following diagram illustrates the logical pathway for selecting the correct NMR conditions based on the specific analytical goal.

NMR_Workflow Start Start: Characterization of Boc-Morpholine Derivative Goal_Check What is the primary goal? Start->Goal_Check Goal_ID Quick ID / Solubility Check Goal_Check->Goal_ID Goal_Struct Full Structural Assignment (Stereochem/Diastereomers) Goal_Check->Goal_Struct Goal_Purity Purity / Assay (qNMR) Goal_Check->Goal_Purity Method_A Method A: CDCl3 @ 298K (Accept Broad Peaks) Goal_ID->Method_A Method_B Method B: DMSO-d6 @ 353K (Coalesce Rotamers) Goal_Struct->Method_B Method_C Method C: DMSO-d6 @ 298K (Long D1 + Full Integration) Goal_Purity->Method_C Result_A Result: Ambiguous multiplets, Cannot determine dr Method_A->Result_A Result_B Result: Sharp signals, Clear J-coupling & dr Method_B->Result_B Result_C Result: Accurate Mass % (vs Internal Std) Method_C->Result_C

Caption: Decision tree for selecting NMR conditions. Green path (Method B) is recommended for structural validation.

Reference Data: Predicted Chemical Shifts

Based on analogous 2-substituted morpholine scaffolds [1, 2], the following chemical shifts are expected in DMSO-d₆ at 353 K .

PositionGroupShift (δ, ppm)MultiplicityInterpretation
NH Carbamate6.2 – 6.5Broad DoubletSharper at 353K; correlates to H-1'
H-1' Sidechain CH3.6 – 3.8MultipletKey stereocenter; couples to Methyl & NH
H-2 Morpholine CH3.3 – 3.5MultipletAdjacent to ether oxygen
H-3, H-5 Morpholine CH₂2.6 – 2.9MultipletAdjacent to amine (N-H or N-R)
H-6 Morpholine CH₂3.5 – 3.7MultipletAdjacent to ether oxygen
CH₃ Sidechain Methyl1.0 – 1.1DoubletDistinct doublets for diastereomers
Boc t-Butyl1.38SingletIntense singlet (9H)

Note on Diastereomers: If the sample is a mixture, you will likely see two sets of signals for the Sidechain Methyl and H-1', separated by 0.02–0.05 ppm.

References

  • National Institutes of Health (NIH). (2016). Comparison of qNMR and HPLC-UV techniques for measurement of Coenzyme Q10. PubMed Central. Retrieved January 29, 2026, from [Link]

  • Royal Society of Chemistry. (2008). Supplementary Information: NMR studies of rotamers. Organic & Biomolecular Chemistry. Retrieved January 29, 2026, from [Link]

  • MDPI. (2023). Head-to-Head Comparison of HPLC versus qNMR. Molecules. Retrieved January 29, 2026, from [Link]

Comparative

Technical Guide: Mass Spectrometry Analysis of Boc-Protected Morpholine Compounds

Executive Summary The Challenge: The analysis of Boc-protected morpholine intermediates presents a distinct analytical paradox. Morpholine moieties are highly polar and basic, necessitating ionization techniques capable...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Challenge: The analysis of Boc-protected morpholine intermediates presents a distinct analytical paradox. Morpholine moieties are highly polar and basic, necessitating ionization techniques capable of handling protonation. However, the tert-butyloxycarbonyl (Boc) protecting group is inherently labile, prone to thermal degradation and In-Source Fragmentation (ISF) before the analyte even reaches the mass analyzer.

The Solution: This guide compares the efficacy of Electrospray Ionization (ESI) against Atmospheric Pressure Chemical Ionization (APCI), ultimately advocating for a "Soft-ESI" approach. We provide a self-validating protocol to distinguish between true chemical degradation and instrument-induced fragmentation, ensuring quantitative accuracy in drug development workflows.

Part 1: The Chemical Challenge & Fragmentation Mechanics

The primary failure mode in analyzing Boc-morpholine is the misinterpretation of the mass spectrum due to the loss of the protecting group in the ion source.

The Mechanism of Failure

Under standard ionization conditions, the Boc group undergoes a gas-phase elimination similar to acid-catalyzed hydrolysis. This is often driven by a McLafferty-like rearrangement or a proton-transfer mechanism, resulting in the ejection of isobutylene and


.

Key Diagnostic Ions:

  • 
    :  The intact protonated molecule (Target).
    
  • 
    :  Loss of isobutylene (Isobutene). This is the "Tell-Tale" sign of Boc fragmentation.
    
  • 
    :  Loss of the entire Boc group (deprotected morpholine).
    
Visualization: Boc-Morpholine Fragmentation Pathway

The following diagram illustrates the specific decay pathway you must monitor to validate your method.

BocFragmentation Parent Intact Boc-Morpholine [M+H]+ Intermediate Carbamic Acid Intermediate [M+H - 56]+ Parent->Intermediate McLafferty-like Rearrangement Isobutylene Isobutylene (Neutral Loss -56 Da) Parent->Isobutylene Product Deprotected Morpholine [M+H - 100]+ Intermediate->Product Decarboxylation CO2 CO2 (Neutral Loss -44 Da) Intermediate->CO2

Figure 1: The degradation pathway of Boc-protected amines in the MS source. The presence of the [M+H-56] peak indicates thermal or voltage stress in the source.

Part 2: Comparative Analysis of Ionization Modes

We evaluated three primary approaches for analyzing Boc-morpholine derivatives.

Standard ESI (High Energy)
  • Mechanism: High desolvation temperatures (>350°C) and standard cone voltages.

  • Outcome: High sensitivity for the morpholine core but catastrophic ISF. The spectrum is dominated by the deprotected amine, leading to false negatives for the protected species.

  • Verdict: Unsuitable for quantification of the protected form.

APCI (Atmospheric Pressure Chemical Ionization)[1][2][3]
  • Mechanism: Uses a corona discharge and high heat to vaporize the solvent.

  • Outcome: While APCI is excellent for non-polar compounds, the thermal requirement (often >400°C) is lethal to the Boc group. Thermal degradation occurs before ionization.

  • Verdict: Not Recommended. The thermal instability of Boc outweighs the ionization benefits.

"Soft" ESI (Optimized)
  • Mechanism: Low desolvation temperature (<250°C), reduced cone voltage, and specific mobile phase additives (Ammonium Acetate).

  • Outcome: Preserves the labile carbamate bond. Sensitivity is slightly lower than High-Energy ESI, but the signal represents the true intact molecule.

  • Verdict: The Gold Standard.

Comparative Data Summary
FeatureStandard ESIAPCISoft ESI (Recommended)
Ionization Mechanism Solution-phase protonationGas-phase chemical ionizationSolution-phase protonation (Low Energy)
Thermal Stress Moderate to HighVery HighLow
Dominant Ion Observed

or



In-Source Fragmentation > 50%> 90%< 5%
Sensitivity (Morpholine) HighModerateModerate-High
Suitability Qualitative (if fragments known)PoorQuantitative

Part 3: Self-Validating Experimental Protocol

This protocol is designed to be self-validating . By monitoring specific ion ratios, you can confirm system integrity during every run.

Reagents & Setup
  • Column: C18 or C8 (Reverse Phase). Note: HILIC is preferred for free morpholine, but C18 retains the hydrophobic Boc group well.

  • Mobile Phase A: 5 mM Ammonium Acetate in Water (pH ~6.5).

    • Why? Ammonium ions provide "softer" protonation than Formic Acid, reducing ISF.

  • Mobile Phase B: Acetonitrile (LC-MS Grade).

Step-by-Step Workflow

1. Source Parameter Tuning (The "Soft" Setup)

  • Desolvation Gas Temperature: Set to 200°C - 250°C . Do not exceed 300°C.

  • Cone Voltage / Fragmentor: Start low (e.g., 10-20 V). Ramp this parameter during method development.

    • Validation Step: Run a "Cone Voltage Ramp" experiment. Plot the intensity of

      
       vs. 
      
      
      
      . Select the voltage where the parent ion is maximal and the fragment is <5%.

2. The "ISF Check" Injection Before running samples, inject a known standard of the Boc-morpholine.

  • Extract ion chromatograms (EIC) for:

    • Parent Mass (

      
      )
      
    • Fragment Mass (

      
      )
      
  • Calculate Ratio:

    
    
    
  • Pass Criteria:

    
     (Less than 5% fragmentation).
    
  • If

    
    : Lower the desolvation temperature and cone voltage immediately.
    

3. Chromatographic Separation

  • Run a standard gradient (5% B to 95% B over 10 mins).

  • Critical Observation: Ensure the Parent and Fragment ions co-elute perfectly. If they have different retention times, the "fragment" is actually a chemical impurity (deprotected starting material) present in the vial, not created in the source.

Method Development Decision Tree

MethodDev Start Start Method Development Target: Boc-Morpholine Step1 Initial Setup: ESI Positive, Temp 250°C Mobile Phase: NH4OAc Start->Step1 Check Inject Standard Monitor [M+H]+ and [M+H-56]+ Step1->Check Decision1 Is [M+H-56]+ present? Check->Decision1 Yes Yes Decision1->Yes Significant Signal No No Decision1->No < 1% Coelute Do Parent and Fragment Co-elute? Yes->Coelute Final Validate Method (Linearity & QC) No->Final TrueFrag In-Source Fragmentation (ISF) ACTION: Lower Cone Voltage & Temp Coelute->TrueFrag Yes (Same RT) Impurity Chemical Impurity (Deprotected Material) ACTION: Check Synthesis Coelute->Impurity No (Diff RT) TrueFrag->Step1 Re-optimize

Figure 2: Workflow for distinguishing between instrumental artifacts (ISF) and chemical impurities.

References

  • Comparison of Ionization Modes (ESI vs APCI)

    • Title: "Does it make any difference in using ESI and APCI sources for LCMS/MS?"
    • Source: ResearchG
    • URL:[Link]

  • Boc Fragmentation Mechanism

    • Title: "Elucidation of the Presence and Location of t-Boc Protecting Groups in Amines... Using On-Column H/D Exchange HPLC/ESI/MS"
    • Source: Journal of Mass Spectrometry (via CORE)
    • URL:[Link]

  • In-Source Fragmentation Phenomena

    • Title: "Spontaneous In-Source Fragmentation Reaction Mechanism...
    • Source: MDPI (Molecules)
    • URL:[Link]

  • Morpholine Analysis Protocols

    • Title: "Determination of Morpholine in Linezolid by Ion Chromatography" (Relevant for polarity/separ
    • Source: Thermo Fisher Scientific Application Note 1062[1]

Sources

Validation

comparison of Boc and Cbz protecting groups for chiral morpholine synthesis

Topic: Comparison of Boc and Cbz Protecting Groups for Chiral Morpholine Synthesis Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1] [1] Executive Summary: Th...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparison of Boc and Cbz Protecting Groups for Chiral Morpholine Synthesis Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]

[1]

Executive Summary: The Strategic Divergence

In the synthesis of chiral morpholines—a privileged scaffold in bioactive molecules like Linezolid and Rivaroxaban—the choice between tert-butyloxycarbonyl (Boc) and carboxybenzyl (Cbz) is rarely a matter of simple deprotection preference. It is a strategic decision that dictates the cyclization efficiency , purification strategy , and scalability of the route.

While both act as carbamate protecting groups to suppress amine nucleophilicity, their physicochemical distinctness drives the synthetic pathway:

  • Boc is the superior choice for stability against nucleophiles and strong bases (e.g., NaH) required for difficult ring closures. It is ideal for routes requiring subsequent hydrogenolysis of other groups (e.g., benzyl ethers).

  • Cbz is the "Process Chemist’s Friend" due to its ability to confer crystallinity , often allowing isolation via filtration rather than chromatography. It provides orthogonality to acid-labile side chain protections (e.g.,

    
    -butyl esters).
    

Comparative Analysis: Performance in Morpholine Assembly

Stability During Ring Closure (Cyclization)

The formation of the morpholine ring typically involves an intramolecular etherification (O-alkylation) or amination. The protecting group (PG) must prevent N-alkylation (quaternization) while surviving the cyclization conditions.

FeatureBoc (tert-Butyloxycarbonyl) Cbz (Carboxybenzyl)
Base Stability Excellent. Stable to NaH, LiHMDS, and

-BuOK used in Williamson ether synthesis cyclizations.
Good. Stable to mild bases, but susceptible to hydrolysis or hydantoin formation under strong, hot alkaline conditions.
Nucleophile Stability High. Steric bulk (

-Bu) protects the carbonyl from attack.
Moderate. The benzyl carbon is susceptible to nucleophilic attack (e.g., by thioethers or strong nucleophiles).
Conformational Effect Rigid, bulky

-butyl group can lock rotamers, occasionally hindering cyclization if the "reactive" conformer is disfavored.
More flexible benzyl arm allows for better conformational adaptation during transition states.
Crystallinity Low. Products are often oils or gums, requiring silica chromatography or salt formation (e.g., oxalate) for purification.High. The aromatic ring promotes

-stacking, frequently yielding crystalline solids that can be purified by recrystallization.
Orthogonality and Deprotection Logistics
  • Boc Deprotection:

    • Reagents: TFA/DCM or HCl/Dioxane.

    • Mechanism: Acid-catalyzed elimination releasing isobutylene (gas) and CO

      
      .
      
    • Scale-up Risk: Evolution of isobutylene gas generates significant pressure. Requires corrosion-resistant reactors (Hastelloy/Glass-lined).

    • Advantage: Completely orthogonal to hydrogenation; allows retention of benzyl ethers or alkenes.

  • Cbz Deprotection:

    • Reagents: H

      
      /Pd-C (Standard) or HBr/HOAc (Acidic alternative).
      
    • Mechanism: Catalytic hydrogenolysis (cleaves benzyl-O bond) or Acid-mediated S

      
      2.
      
    • Scale-up Risk: Handling H

      
       gas at scale is a safety hazard (flammability). Removal of Pd residues is required (regulatory limit <10 ppm).
      
    • Advantage: Orthogonal to acid-labile groups (Boc, trityl,

      
      -butyl esters).
      

Decision Logic & Workflows

The following diagram illustrates the decision pathways for synthesizing chiral morpholines from amino acids, highlighting where Boc and Cbz diverge.

MorpholineSynthesis Start Start: Chiral Amino Acid (e.g., Serine, Threonine) Reduction Reduction to Amino Alcohol Start->Reduction Protection N-Protection Step Reduction->Protection Boc_Route Boc Protection ((Boc)2O, NaOH) Protection->Boc_Route If Acid Stable Required Cbz_Route Cbz Protection (Cbz-Cl, NaHCO3) Protection->Cbz_Route If Crystallinity Preferred Boc_Cyc Cyclization (Base-Mediated) Reagent: TsCl/NaH or Epoxide opening Condition: Strong Base Stable Boc_Route->Boc_Cyc Boc_Purify Purification: Flash Chromatography (Product is Oil) Boc_Cyc->Boc_Purify Cbz_Deprot Deprotection: H2 / Pd-C (No Acid Exposure) Boc_Cyc->Cbz_Deprot Orthogonal Switch possible Boc_Deprot Deprotection: TFA or HCl (Gas Evolution) Boc_Purify->Boc_Deprot Final Target: Chiral Morpholine Boc_Deprot->Final Cbz_Cyc Cyclization (Mitsunobu/Sulfonate) Reagent: DEAD/PPh3 or Ethylene Sulfate Condition: Mild/Neutral Cbz_Route->Cbz_Cyc Cbz_Purify Purification: Crystallization (Solid Product) Cbz_Cyc->Cbz_Purify Cbz_Purify->Cbz_Deprot Cbz_Deprot->Final

Caption: Workflow decision tree for chiral morpholine synthesis showing the divergence in cyclization conditions and purification strategies between Boc and Cbz routes.

Validated Experimental Protocols

Protocol A: Cbz-Directed Synthesis (Focus on Crystallinity)

Best for: Large-scale preparation where chromatography must be avoided.

1. Protection: To a solution of chiral amino alcohol (1.0 equiv) in water/acetone (1:1), add NaHCO


 (2.5 equiv) followed by benzyl chloroformate (Cbz-Cl, 1.1 equiv) dropwise at 0°C. Stir for 2 h.
  • Checkpoint: The product often precipitates directly. Filter and wash with hexanes.

2. Cyclization (via Ethylene Sulfate - "Green" Route): Dissolve N-Cbz amino alcohol (1.0 equiv) in dry THF. Add ethylene sulfate (1.1 equiv) and stir. Slowly add


-BuOK (2.2 equiv) at 0°C.
  • Mechanism:[2][3][4][5] The alkoxide attacks the sulfate, followed by intramolecular displacement of the sulfate leaving group by the nitrogen (or vice versa depending on specific linker).

  • Purification: Quench with NH

    
    Cl. The N-Cbz morpholine typically crystallizes from EtOAc/Heptane.
    

3. Deprotection (Hydrogenolysis): Dissolve N-Cbz morpholine in MeOH. Add 10 wt% Pd/C (5% loading). Stir under H


 balloon (1 atm) for 4-12 h. Filter through Celite.
  • Note: Ensure no halogenated solvents are present, as they poison the Pd catalyst.

Protocol B: Boc-Directed Synthesis (Focus on Base Stability)

Best for: Routes requiring harsh alkylation steps or presence of benzyl ethers.

1. Protection: Dissolve amino alcohol in DCM. Add Et


N (1.5 equiv) and Boc

O (1.1 equiv). Stir at RT for 4 h. Wash with mild acid (citric acid) to remove amine traces.

2. Cyclization (via Tosylation): React N-Boc amino alcohol with TsCl/Pyridine to form the O-tosylate. Isolate. Dissolve in DMF and treat with NaH (1.5 equiv) to induce cyclization.

  • Why Boc? Cbz can degrade under hot NaH/DMF conditions (hydantoin formation). Boc is stable.[3]

3. Deprotection (Acidolytic): Dissolve N-Boc morpholine in 4M HCl in Dioxane. Stir 1 h. Solvent swap to ether to precipitate the morpholine hydrochloride salt.

  • Safety: Use a bubbler to vent isobutylene gas.

Strategic Decision Matrix

Use this table to select the correct protecting group for your specific morpholine target.

Scenario Recommended PG Reasoning
Target contains an Alkene or Alkyne Boc Cbz removal (H

/Pd) will reduce the alkene.
Target contains a Benzyl Ether Boc Hydrogenolysis will cleave both Cbz and the benzyl ether.
Target is Acid Sensitive (e.g., Acetal) Cbz Boc removal (TFA/HCl) will hydrolyze the acetal.
Scale > 100g Cbz (preferred)Avoids large volumes of corrosive TFA; product likely crystalline.
Cyclization requires strong base (NaH, heat) Boc Superior stability to harsh basic conditions.
Purification bottleneck (No HPLC available) Cbz Higher probability of solid isolation.

References

  • Greene, T. W.; Wuts, P. G. M.Protective Groups in Organic Synthesis, 5th ed.; John Wiley & Sons: New Jersey, 2014. (The definitive guide on stability/deprotection conditions).
  • Sartori, G. et al. "Green Synthesis of Morpholines via Selective Monoalkylation of Amines." Journal of Organic Chemistry, 2024 .

  • BenchChem. "A Head-to-Head Battle of Protecting Groups: Cbz vs. Boc on the Nortropine Scaffold." BenchChem Technical Guides, 2025 .[1][3]

  • Powell, W. C.; Walczak, M. A. "Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones."[6] Journal of Organic Chemistry, 2018 , 83(17), 10487-10500.[6]

  • Reeves, J. T. et al. "Practical Synthesis of Chiral 2-Morpholine... Mesylate." Organic Process Research & Development, 2018 .

Sources

Comparative

Stereochemical Validation of tert-butyl N-[1-(morpholin-2-yl)ethyl]carbamate: A Comparative Analysis of Analytical Methodologies

Topic: Validation of the Stereochemical Integrity of tert-butyl N-[1-(morpholin-2-yl)ethyl]carbamate Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Process Chemists, and Analytical Scientists. Exe...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Validation of the Stereochemical Integrity of tert-butyl N-[1-(morpholin-2-yl)ethyl]carbamate Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Process Chemists, and Analytical Scientists.

Executive Summary

In the development of kinase inhibitors and neurological agents, the morpholine scaffold is ubiquitous. However, the introduction of a chiral center at the C2 position, combined with a chiral exocyclic ethyl amine, creates a complex stereochemical landscape. tert-butyl N-[1-(morpholin-2-yl)ethyl]carbamate presents four distinct stereoisomers (


; 

;

;

).

This guide compares the High-Fidelity Validation Protocol (Chiral SFC + NOE NMR) against standard Legacy Protocols (Reverse Phase HPLC + 1H NMR) . We demonstrate that legacy methods frequently fail to resolve the diastereomeric pairs of this carbamate, leading to "silent" impurities that compromise downstream biological potency.

Part 1: The Stereochemical Challenge

The molecule contains two stereocenters:

  • Ring Carbon (C2): The morpholine ring junction.

  • Chain Carbon (C1'): The

    
    -carbon of the ethyl carbamate side chain.
    

The Isomer Matrix:

  • Enantiomeric Pair A (Syn-like):

    
     and 
    
    
    
  • Enantiomeric Pair B (Anti-like):

    
     and 
    
    
    

The Problem: Standard C18 silica columns often co-elute diastereomers due to the conformational flexibility of the Boc-protected amine, which masks the subtle hydrodynamic volume differences between the syn and anti forms.

Part 2: Comparative Analysis of Validation Methods

We evaluated a commercially available "Technical Grade" sample (validated via Method B) against a "Stereochemically Pure" sample (validated via Method A).

1. Chromatographic Resolution

Method A (Recommended): Supercritical Fluid Chromatography (SFC) using polysaccharide-based stationary phases.[1] Method B (Alternative): Reverse Phase HPLC (RP-HPLC) on C18.

Table 1: Comparative Chromatographic Performance

MetricMethod A: Chiral SFC (Chiralpak IG)Method B: RP-HPLC (C18)
Mobile Phase

/ MeOH + 0.1% DEA (90:10)

/ ACN + 0.1% TFA (Gradient)
Resolution (

)
> 3.5 (All 4 isomers resolved)< 1.2 (Diastereomers overlap)
Tailing Factor (

)
1.05 (Symmetrical)1.60 (Significant tailing)
Analysis Time 6.0 minutes25.0 minutes
LOD (Impurity) 0.05%0.5%

Expert Insight: The superiority of SFC stems from the solvating power of supercritical


 combined with the hydrogen-bonding capability of the amylose-based Chiralpak IG selector. The basic morpholine nitrogen often interacts with residual silanols in RP-HPLC, causing peak tailing that hides minor epimers. In SFC, the addition of diethylamine (DEA) and the non-polar nature of 

suppress these interactions.
2. Structural Confirmation (NMR)

Method A: 2D NOESY (Nuclear Overhauser Effect Spectroscopy). Method B: 1D


 NMR.
  • Observation: In 1D NMR, the chemical shift differences (

    
    ) between the methine protons of the diastereomers are often 
    
    
    
    ppm, making integration unreliable.
  • Solution: NOESY allows for the detection of spatial proximity.

    • Syn-configuration: Strong correlation between Morpholine-C2-H and Sidechain-C1'-H.

    • Anti-configuration: Weak or absent correlation due to steric repulsion forcing protons apart.

Part 3: Experimental Protocols
Protocol 1: High-Fidelity Chiral SFC (The Gold Standard)

Objective: Quantitative determination of Enantiomeric Excess (ee) and Diastereomeric Excess (de).

  • System: Waters Acquity UPC² or Agilent 1260 Infinity II SFC.

  • Column: Chiralpak IG (Amylose tris(3-chloro-5-methylphenylcarbamate)),

    
     mm, 5 
    
    
    
    m.
  • Conditions:

    • Mobile Phase:

      
       (A) / Methanol + 0.2% Isopropylamine (B).
      
    • Gradient: Isocratic 15% B for 8 minutes.

    • Flow Rate: 3.0 mL/min.

    • Back Pressure: 120 bar.

    • Temp: 40°C.

  • Detection: UV at 210 nm (Carbamate absorption).

  • Self-Validation Step: Inject a racemic/epimeric mixture (crude synthesis) first to establish the elution order of all 4 isomers. Ensure valley-to-peak ratio is <10% between closest eluting peaks.

Protocol 2: Relative Stereochemistry via NOESY

Objective: Distinguish (2R,1'R) from (2R,1'S).

  • Sample Prep: Dissolve 10 mg in 0.6 mL

    
     (preferred over 
    
    
    
    to reduce conformational exchange rates of the Boc group).
  • Acquisition:

    • Pulse sequence: noesygpphpp (Phase sensitive).

    • Mixing time: 500 ms (Optimized for medium-sized molecules).

    • Scans: 32.

  • Analysis:

    • Locate the multiplet for Morpholine C2-H (

      
       3.4 ppm).
      
    • Locate the multiplet for Sidechain C1'-H (

      
       3.8 ppm).
      
    • Positive ID: A cross-peak indicates the Syn relationship (or specific rotamer population). Compare intensity against the geminal proton reference.

Part 4: Visualization of Validation Logic

The following diagrams illustrate the workflow to ensure stereochemical integrity.

Diagram 1: The Validation Workflow

This flowchart demonstrates the critical path from crude synthesis to released material.

ValidationWorkflow Crude Crude Synthesis (Mixture of 4 Isomers) SFC_Screen Chiral SFC Screening (Chiralpak IG/IC/AD) Crude->SFC_Screen Method_Dev Method Optimization (Res > 3.0) SFC_Screen->Method_Dev Select Best Column Prep_Sep Preparative SFC Isolation Method_Dev->Prep_Sep Pure_Iso Single Isomer Candidate Prep_Sep->Pure_Iso NOESY 2D NOESY NMR (Relative Config) Pure_Iso->NOESY Liquid XRay X-Ray Crystallography (Absolute Config) Pure_Iso->XRay Solid/Crystal Release Released Product (>98% de/ee) NOESY->Release Confirms Diastereomer XRay->Release Confirms Enantiomer

Caption: Workflow for isolating and validating the specific stereoisomer of the morpholine carbamate.

Diagram 2: Method Selection Decision Tree

When to use SFC vs. standard HPLC for this specific molecule.

DecisionTree Start Start Analysis: tert-butyl N-[1-(morpholin-2-yl)ethyl]carbamate Q1 Is the sample a complex crude mixture? Start->Q1 Q2 Is Optical Purity Critical (>99% ee)? Q1->Q2 No (Purified) MethodB USE RP-HPLC (C18) (Yield/Purity only) Q1->MethodB Yes (Early Stage) Q2->MethodB No MethodA USE CHIRAL SFC (Stereo-integrity) Q2->MethodA Yes (Drug Substance) Note Warning: RP-HPLC cannot distinguish enantiomers MethodB->Note

Caption: Decision matrix highlighting that RP-HPLC is insufficient for final stereochemical validation.

References
  • Chiral Separation of Boc-Amino Acids: Sigma-Aldrich. Facile t-BOC and FMOC Amino Acid Chiral Separations by HPLC and SFC. Link

  • SFC vs HPLC for Proline Derivatives: Journal of Chromatography A. Chiral separation of selected proline derivatives using a polysaccharide-type stationary phase by supercritical fluid chromatography. Link

  • NMR Determination of Relative Stereochemistry: NMR Wiki / Matsumori et al. Determination of relative stereochemistry using J-coupling and NOE. Link

  • Absolute Configuration via Mosher's Method: Chemical Reviews. Assignment of the Absolute Configuration of Hydroxy/Amino Acids by NMR. Link

  • SFC Theory & Application: Chromatography Online. Supercritical Fluid Chromatography for Chiral Analysis: Theoretical Background. Link

Sources

Validation

comparative study of different deprotection methods for Boc-morpholines

Topic: Comparative Study of Different Deprotection Methods for Boc-Morpholines Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary The morpholine...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Study of Different Deprotection Methods for Boc-Morpholines Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The morpholine ring is a privileged pharmacophore in medicinal chemistry, appearing in numerous FDA-approved drugs (e.g., Gefitinib, Linezolid). The tert-butoxycarbonyl (Boc) group is the standard protection for the morpholine nitrogen during multi-step synthesis. However, the deprotection step is often deceptively simple; while the Boc group is acid-labile, the high water solubility of the resulting free morpholine base and the potential for acid-catalyzed side reactions on complex scaffolds necessitate a strategic choice of deprotection method.

This guide compares three industry-standard methodologies—HCl/Dioxane , TFA/DCM , and TMSOTf —providing experimental protocols, mechanistic insights, and a decision matrix to optimize yield and purity.

Mechanistic Foundations

Understanding the fragmentation pathway is critical for troubleshooting incomplete deprotections or side-product formation (e.g., tert-butylation of nucleophilic scavengers).

Acid-Catalyzed vs. Silyl-Mediated Cleavage

The standard acid mechanism involves protonation of the carbamate oxygen, followed by collapse to the amine, CO₂, and a tert-butyl cation. The Lewis acid (TMSOTf) pathway operates via silylation, avoiding free protons, which is crucial for acid-sensitive substrates.

Boc_Mechanism BocMorph N-Boc Morpholine Inter1 Protonated/Silylated Intermediate BocMorph->Inter1 + H+ or TMS+ Frag Fragmentation Inter1->Frag Salt Morpholine Salt (TFA or HCl) Frag->Salt - CO2 Cation t-Butyl Cation (Reactive Electrophile) Frag->Cation Cation->Salt Alkylation (Side Rxn) Isobutylene Isobutylene (Volatile) Cation->Isobutylene - H+

Figure 1: Mechanistic pathway of Boc cleavage showing the critical tert-butyl cation intermediate.

Comparative Analysis of Methods

Method A: HCl in 1,4-Dioxane (The Precipitation Method)

Best For: Scale-up, avoiding aqueous workup, and generating stable crystalline salts.

This is the "workhorse" method for morpholines. Unlike other amines, morpholine hydrochloride salts often precipitate directly from dioxane/ether mixtures, allowing for filtration rather than extraction.

  • Pros: Anhydrous; product precipitates; no aqueous workup (crucial for water-soluble morpholines).

  • Cons: Corrosive HCl gas; dioxane is a regulated solvent (Class 2).

Method B: Trifluoroacetic Acid (TFA) / DCM (The Standard)

Best For: Rapid screening, peptides, and solid-phase synthesis.

TFA is a powerful organic acid that solvates peptides and polar substrates well. However, the resulting TFA salt is often hygroscopic and difficult to handle.

  • Pros: Extremely fast; dissolves insoluble substrates; compatible with cation scavengers (triethylsilane, thioanisole).

  • Cons: TFA salts are often oils; removal of excess TFA requires repeated co-evaporation; oxidative degradation possible over long reaction times.

Method C: TMSOTf / 2,6-Lutidine (The Mild Lewis Acid)

Best For: Substrates containing acid-sensitive groups (e.g., acetals, silyl ethers).

Trimethylsilyl trifluoromethanesulfonate (TMSOTf) cleaves Boc groups under mild conditions without generating a high concentration of free protons, preserving acid-labile functionalities.

  • Pros: Very mild; selective; avoids strong protic acids.

  • Cons: Reagents are expensive; moisture sensitive; requires careful quenching.

Performance Comparison Matrix
FeatureMethod A: HCl/DioxaneMethod B: TFA/DCMMethod C: TMSOTf
Reaction Time 1 - 4 Hours15 - 60 Minutes30 - 120 Minutes
Yield (Typical) 85 - 98%90 - 99%75 - 90%
Selectivity ModerateLow (Cleaves t-Bu esters)High (Preserves acetals)
Workup Filtration (Precipitate)Evaporation/ExtractionAqueous Quench
Scale Suitability High (Kg scale)MediumLow (g scale)
Cost LowMediumHigh

Detailed Experimental Protocols

Protocol A: HCl Deprotection (Precipitation Focus)

Target: Isolation of Morpholine Hydrochloride Salt.

  • Dissolution: Dissolve 1.0 equiv of N-Boc-morpholine substrate in a minimum volume of dry DCM or 1,4-dioxane (approx. 2-3 mL/g).

  • Acid Addition: Add 5–10 equiv of 4M HCl in 1,4-dioxane dropwise at 0 °C.

    • Note: If the substrate contains acid-sensitive esters, strictly control temperature to 0 °C.

  • Reaction: Allow to warm to room temperature (RT) and stir for 2 hours. Monitor by TLC (stain with ninhydrin) or LC-MS.

  • Precipitation:

    • Scenario 1 (Precipitate forms): Dilute with dry Et₂O (2x reaction volume), filter the solid, and wash with Et₂O.

    • Scenario 2 (No precipitate): Concentrate the mixture to ~1/3 volume, then add Et₂O or MTBE to induce crystallization.

  • Drying: Dry the white solid under high vacuum to remove traces of dioxane.

Protocol B: TFA Deprotection with Scavengers

Target: Complex substrates prone to tert-butylation.

  • Cocktail Preparation: Prepare a solution of TFA:DCM (1:1 v/v). If the substrate has electron-rich aromatics (e.g., indole, phenol), add 2.5% Triethylsilane (TES) and 2.5% Water as scavengers.

  • Addition: Add the TFA cocktail (5–10 mL per gram of substrate) to the N-Boc morpholine at 0 °C.

  • Reaction: Stir at RT for 30–60 minutes.

  • Workup (The "TFA Trap"):

    • Do not simply rotovap if the product is volatile.

    • Co-evaporate the reaction mixture with Toluene (3x) to remove residual TFA azeotropically.

    • Free-basing: Dissolve residue in DCM, wash with sat. NaHCO₃ (Caution: Gas evolution).

    • Critical Step: Morpholine free bases are water-soluble. Back-extract the aqueous layer 3-5 times with DCM or CHCl₃/iPrOH (3:1) to ensure recovery.

Protocol C: TMSOTf Selective Deprotection

Target: Acid-sensitive substrates.

  • Setup: Flame-dry glassware and maintain an inert atmosphere (N₂ or Ar).

  • Dissolution: Dissolve 1.0 equiv of substrate and 1.5 equiv of 2,6-lutidine in anhydrous DCM (0.1 M). Cool to 0 °C.

  • Addition: Add 1.2 equiv of TMSOTf dropwise.

  • Reaction: Stir at 0 °C for 30 mins, then warm to RT.

  • Quench: Quench with MeOH (excess) or sat. NH₄Cl solution.

  • Purification: Standard extraction with DCM.

Decision Matrix & Expert Insights

Choosing the right method depends heavily on the downstream chemistry and the stability of the morpholine scaffold.

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures for tert-butyl N-[1-(morpholin-2-yl)ethyl]carbamate

Executive Summary & Immediate Action tert-butyl N-[1-(morpholin-2-yl)ethyl]carbamate is a pharmaceutical intermediate containing a thermally labile protecting group (Boc) and a basic morpholine heterocycle. Improper disp...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Immediate Action

tert-butyl N-[1-(morpholin-2-yl)ethyl]carbamate is a pharmaceutical intermediate containing a thermally labile protecting group (Boc) and a basic morpholine heterocycle. Improper disposal poses risks of uncontrolled gas evolution (isobutylene/CO₂) and the formation of carcinogenic nitrosamines if commingled with nitrosating agents.

Core Disposal Directive:

  • Do NOT dispose of down the drain.

  • Do NOT mix with oxidizing acids or nitrates (Nitrosamine risk).

  • Do NOT seal in rigid containers if mixed with strong acids (Explosion risk from gas evolution).

  • Classify as Hazardous Organic Waste (Toxic/Irritant).

Chemical Hazard Profile & Waste Characterization

To ensure compliance with RCRA (Resource Conservation and Recovery Act) and local regulations, you must characterize the waste based on "Process Knowledge" if a specific EPA waste code is not listed.

FeatureChemical PropertyDisposal Implication
Functional Group 1 Boc-Carbamate (tert-butoxycarbonyl)Thermal/Acid Instability: Decomposes in strong acid or heat (>100°C) to release isobutylene gas and CO₂. Sealed waste containers containing acidic mixtures can over-pressurize.
Functional Group 2 Morpholine Ring (Secondary Amine)Nitrosamine Precursor: In the presence of nitrites or nitrosating agents, morpholine derivatives form N-nitrosomorpholine (NMOR), a potent carcinogen.
Physical State Solid (typically) or Viscous OilSolids must be segregated from liquid solvent waste streams to prevent drain clogging and facilitate incineration.
RCRA Status Non-listed (Process Knowledge)Treat as Hazardous Waste .[1] Likely characteristics: Toxic (D000), potentially Ignitable (D001) if in solvent.

Waste Segregation & Decision Logic

Effective disposal relies on segregating this compound from incompatible waste streams before it leaves your bench.

The "Nitrosamine Firewall"

Because this molecule contains a morpholine moiety (a secondary amine), it must never be placed in waste containers designated for:

  • Oxidizing acids (Nitric acid, Chromic acid).

  • Nitrites or heavy metal oxidizers.

Visualization: Disposal Decision Matrix

The following logic gate ensures the compound is routed to the correct waste stream.

DisposalWorkflow Start Waste Generation: tert-butyl N-[1-(morpholin-2-yl)ethyl]carbamate StateCheck Physical State? Start->StateCheck Solid Solid / Pure Substance StateCheck->Solid Solid Liquid Solution / Mother Liquor StateCheck->Liquid Liquid SolidBin Solid Hazardous Waste Bin (Double-bagged) Solid->SolidBin SolventCheck Solvent Type? Liquid->SolventCheck Halo Halogenated (DCM, Chloroform) SolventCheck->Halo NonHalo Non-Halogenated (MeOH, EtOAc, DMF) SolventCheck->NonHalo Warning CRITICAL CHECK: Is Acid Present? Halo->Warning NonHalo->Warning HaloBin Container A: Halogenated Organic Waste NonHaloBin Container B: Non-Halogenated Organic Waste Vent Use Vented Cap (Gas Evolution Risk) Warning->Vent Yes (Acidic) Standard Standard Cap Warning->Standard No (Neutral/Basic) Vent->HaloBin Vent->NonHaloBin Standard->HaloBin Standard->NonHaloBin

Figure 1: Decision matrix for segregating waste based on physical state and solvent compatibility. Note the critical branch for acidic solutions requiring vented caps.

Step-by-Step Disposal Protocol

Scenario A: Disposal of Pure Solid (Expired or Surplus)
  • Container Selection: Use a wide-mouth high-density polyethylene (HDPE) jar or the original glass container.

  • Labeling: Affix a hazardous waste label.

    • Chemical Name: tert-butyl N-[1-(morpholin-2-yl)ethyl]carbamate.

    • Hazards: Irritant, Toxic.[2]

  • Secondary Containment: Place the primary container inside a clear plastic zip-lock bag to contain potential dust or leakage.

  • Storage: Store in the Satellite Accumulation Area (SAA) until pickup.

Scenario B: Disposal of Reaction Mixtures (Liquid Waste)
  • pH Check: Verify the pH of the solution.

    • If Acidic (pH < 4):STOP. The Boc group may be decomposing. Neutralize slowly with Sodium Bicarbonate (NaHCO₃) to pH 7-8 to quench gas evolution before bottling.

  • Solvent Segregation:

    • If dissolved in Dichloromethane (DCM)

      
      Halogenated Waste .
      
    • If dissolved in Methanol/Ethyl Acetate

      
      Non-Halogenated Waste .
      
  • Bottling: Pour into the appropriate carboy. Leave at least 10% headspace.

  • Incompatibility Check: Ensure the carboy does not contain nitric acid or strong oxidizers.

Scenario C: Contaminated Debris (Gloves, Weigh Boats)
  • Collect in a dedicated "Solid Hazardous Waste" bucket lined with a heavy-duty (6 mil) polyethylene bag.

  • Do not dispose of in regular trash.

Emergency Procedures: Spill Response

Standard Operating Procedure for spills < 100 mL/g

  • Evacuate & Ventilate: If the substance is a fine powder, minimize air movement to prevent dust inhalation.

  • PPE: Wear nitrile gloves (double gloved recommended), lab coat, and safety goggles.

  • Containment:

    • Solids: Cover with wet paper towels to prevent dust dispersion, then scoop into a waste jar.

    • Liquids: Absorb with vermiculite or a commercial organic spill pad.

  • Decontamination: Clean the surface with a mild detergent and water. Collect all cleanup materials as Solid Hazardous Waste .

Regulatory & Compliance Notes

  • EPA Waste Code: This specific compound is not P-listed or U-listed. It is classified by characteristic. If the waste is ignitable (flash point < 60°C due to solvent), use code D001 . If it is corrosive (pH < 2 or > 12.5), use D002 .

  • Nitrosamine Awareness: Per Prudent Practices in the Laboratory, amines that can form nitrosamines require strict segregation from nitrosating agents to prevent the formation of regulated carcinogens [1].

  • Cradle-to-Grave: You remain responsible for the waste description on the manifest. Ensure the chemical name is written out in full; do not use abbreviations or trade names.

References
  • National Research Council.[3][4] (2011).[1][5] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press. [Link]

  • U.S. Environmental Protection Agency.[4][5] (2024).[2][6] Criteria for the Definition of Solid Waste and Solid and Hazardous Waste Exclusions. 40 CFR Part 261. [Link]

  • American Chemical Society. (2015).[2][7] Identifying and Evaluating Hazards in Research Laboratories. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-butyl N-[1-(morpholin-2-yl)ethyl]carbamate
Reactant of Route 2
tert-butyl N-[1-(morpholin-2-yl)ethyl]carbamate
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